Stilbene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
stilbene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANXHGTPQOBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060424 | |
| Record name | Stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-59-0 | |
| Record name | Stilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1,2-ethenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Stilbenes and Derivatives
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the synthesis of stilbenes, offering powerful tools for the construction of the characteristic carbon-carbon double bond. Among these, palladium-catalyzed reactions are the most prominent, providing versatile and efficient routes to a wide array of stilbene derivatives.
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a cornerstone of modern organic synthesis and a primary method for preparing stilbenes. wikipedia.orguliege.be This palladium-catalyzed reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. wikipedia.org The reaction was first described by Tsutomu Mizoroki in 1971, who reported the coupling of iodobenzene and styrene (B11656) to form this compound. wikipedia.org Richard F. Heck expanded on this work, and for his contributions, he was a co-recipient of the 2010 Nobel Prize in Chemistry. wikipedia.org
The catalytic cycle of the Heck reaction generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination affords the this compound product and a palladium-hydride species, which undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst. wikipedia.org
Key components of the Heck reaction include:
Catalysts: Palladium complexes such as palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium chloride (PdCl₂) are commonly used. wikipedia.org
Ligands: Phosphine ligands like triphenylphosphine (PPh₃) and BINAP are often employed to stabilize the palladium catalyst and influence its reactivity. wikipedia.org However, ligandless conditions have also been developed. uliege.be
Bases: Bases such as triethylamine, potassium carbonate, and sodium acetate are essential for the regeneration of the catalyst. wikipedia.org
Substrates: A wide range of aryl halides (iodides, bromides, and chlorides) and triflates can be used, along with various substituted styrenes. wikipedia.org
Numerous variations of the Heck reaction have been developed to improve its efficiency, scope, and environmental friendliness. For instance, the use of ionic liquids as the reaction medium allows the reaction to proceed in the absence of a phosphorus ligand and enables catalyst recycling. wikipedia.org Microwave-assisted Heck reactions in aqueous media have also been shown to be highly efficient, affording stilbenes in good to excellent yields with short reaction times and low catalyst loadings. nih.gov
One-pot Wittig-Heck reaction sequences have been developed for the synthesis of stilbenes, where an olefin is generated in situ via a Wittig reaction and then immediately coupled with an aryl halide under Heck conditions. rsc.org This approach streamlines the synthetic process and avoids the isolation of potentially unstable intermediate styrenes. rsc.org Another variation involves the use of arenediazonium salts as "super-electrophiles," which allows for ultra-fast Heck reactions with high turnover frequencies. rsc.org Symmetrical trans-stilbenes can be synthesized via a double Heck reaction of arenediazonium salts with vinyltriethoxysilane, which serves as an ethylene equivalent. orgsyn.org
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that is widely used for the synthesis of stilbenes. This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a base.
A common strategy for this compound synthesis via the Suzuki-Miyaura coupling involves the reaction of a vinyl boronic acid or ester with an aryl halide, or conversely, an aryl boronic acid with a vinyl halide. The reaction is known for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.
Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. Palladium catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ are frequently used, often in combination with phosphine ligands. The base plays a crucial role in the transmetalation step of the catalytic cycle.
The Stille and Negishi coupling reactions are also valuable palladium-catalyzed methods for the synthesis of stilbenes, although they are sometimes less favored than the Suzuki-Miyaura coupling due to the nature of the organometallic reagents involved.
The Stille coupling utilizes organotin compounds (organostannanes) as the nucleophilic partner. For this compound synthesis, this typically involves the reaction of a vinylstannane with an aryl halide or an arylstannane with a vinyl halide. A significant advantage of the Stille coupling is its tolerance to a wide variety of functional groups. However, the toxicity and difficulty in removing tin byproducts are notable drawbacks.
The Negishi coupling employs organozinc reagents. The synthesis of stilbenes via this method can be achieved by coupling an arylzinc reagent with a vinyl halide or a vinylzinc reagent with an aryl halide. Organozinc compounds are more reactive than their organoboron and organotin counterparts, which can be advantageous in certain cases. However, they are also more sensitive to air and moisture, requiring stricter reaction conditions.
Alkene cross-metathesis has emerged as a powerful and efficient method for the synthesis of stilbenes. This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the exchange of substituents between two different alkenes.
For the synthesis of stilbenes, a common approach is the cross-metathesis of a substituted styrene with itself (homo-coupling) to produce a symmetrical this compound, or the cross-metathesis of two different styrenes to yield an unsymmetrical this compound. The reaction often exhibits high stereoselectivity, favoring the formation of the more thermodynamically stable E-isomer.
The development of increasingly active and robust ruthenium catalysts has significantly expanded the scope and applicability of alkene metathesis in organic synthesis, making it a valuable tool for the preparation of a diverse range of this compound derivatives.
Wittig-Type Olefination Reactions
The Wittig reaction and its variations are classic and widely used methods for the synthesis of alkenes, including stilbenes. These reactions involve the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and a phosphine oxide.
The Wittig reaction is a versatile method for preparing stilbenes, typically involving the reaction of a benzylphosphonium salt with a base to form a phosphorus ylide, which then reacts with a benzaldehyde derivative. A key challenge in the Wittig reaction is controlling the stereoselectivity of the resulting alkene, as both the E (trans) and Z (cis) isomers can be formed.
The stereochemical outcome of the Wittig reaction is influenced by several factors, including:
The nature of the ylide: Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally favor the formation of the E-isomer, while non-stabilized ylides tend to produce the Z-isomer.
The reaction conditions: The choice of solvent and the presence or absence of lithium salts can significantly impact the E/Z ratio. For example, in the presence of lithium salts, non-stabilized ylides can be biased towards the formation of the E-isomer.
The structure of the aldehyde and the phosphonium salt: The steric and electronic properties of the reactants can also influence the stereoselectivity.
Modifications of the Wittig reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate carbanions, often provide excellent selectivity for the E-isomer of stilbenes and offer the advantage of water-soluble phosphate (B84403) byproducts that are easily removed.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-stilbenes. researchgate.netamazonaws.comwiley-vch.de This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. researchgate.netwiley-vch.de A key advantage over the related Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction, simplifying product purification. researchgate.netchemsrc.com
The reaction mechanism begins with the deprotonation of a benzylphosphonate ester by a base to form a nucleophilic phosphonate carbanion. wiley-vch.descispace.com This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aromatic aldehyde. amazonaws.com The resulting intermediate subsequently forms a cyclic oxaphosphetane. amazonaws.com This intermediate then collapses, eliminating the phosphate ester and forming the carbon-carbon double bond of the this compound. amazonaws.com The stereochemical outcome, predominantly the E-isomer, is influenced by steric factors in the transition state, which favors an anti-periplanar arrangement of the reactants. chemsrc.com
The HWE reaction is versatile and can be applied to synthesize a variety of this compound derivatives, including those with electron-withdrawing groups and radiolabeled compounds for imaging studies. researchgate.net For instance, 18F-labeled stilbenes have been synthesized via a one-pot reaction by coupling benzylic phosphonic acid esters with 4-[18F]fluorobenzaldehyde. researchgate.net
| Reactant 1 (Phosphonate) | Reactant 2 (Aldehyde) | Base/Solvent System | Product | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Benzylphosphonic acid diethyl ester | Substituted Benzaldehydes | KOtBu / THF | (E)-Stilbenes | High E-selectivity and yields | |
| (3,5-bis-methoxymethoxybenzyl)-phosphonic acid diethyl ester | 4-[18F]fluorobenzaldehyde | Not specified | 18F-labeled (E)-stilbene | 9-22% radiochemical yield | researchgate.net |
| Methylcoumarin-derived phosphonic acid diethyl esters | Various aldehydes | Not specified | Coumarin-stilbene derivatives | E/Z ratio of 9/1, 51-72% yield |
Electrophilic and Nucleophilic Addition-Elimination Pathways
The Perkin reaction, discovered by William Henry Perkin, is a form of aldol (B89426) condensation used to synthesize α,β-unsaturated aromatic acids, which are key precursors for certain stilbenes like resveratrol (B1683913). The reaction typically involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.
The mechanism is initiated by the formation of a carbanion from the acid anhydride under the influence of the base. This carbanion then executes a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde. Following a series of steps involving proton abstraction and the elimination of a hydroxyl group, an unsaturated anhydride is formed. Subsequent hydrolysis of this intermediate yields the final α,β-unsaturated acid, such as cinnamic acid derivatives. These can then be subjected to decarboxylation to yield the this compound core. The Perkin reaction has been successfully employed to prepare natural stilbenes, including combretastatin (B1194345) A-4 and resveratrol, with yields ranging from 49.2% to 63.7%.
The Knoevenagel condensation is a versatile and efficient method for forming carbon-carbon bonds, particularly for the synthesis of unsymmetrical stilbenes. This reaction involves the condensation of an aromatic aldehyde or ketone with a compound containing an active methylene group. The reaction is typically catalyzed by a base, which can range from amines like piperidine to inorganic bases such as potassium phosphate (K₃PO₄).
The reaction proceeds via the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion (enolate). This carbanion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate then undergoes dehydration, eliminating a molecule of water to form the α,β-unsaturated product. A significant advantage of this method is its high stereoselectivity, often affording only the E-isomers in high yields (greater than 80%). The reaction can be carried out under mild conditions, such as at room temperature in ethanol.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| Various aromatic aldehydes | Compounds with active methylene groups (e.g., phenylacetonitrile) | Potassium Phosphate (K₃PO₄) | Ethanol | Yields >80% of exclusively (E)-stilbenes at room temperature. | |
| Benzaldehyde | p-nitro toluene | Tetrabutylammonium bromide (TBAB) / NaOH | Phase Transfer Catalyst System | Overcame competitive Cannizzaro reaction, yielding >90% of p-nitro this compound. | |
| Salicylaldehyde | Active methylene compounds | Potassium Phosphate (K₃PO₄) | Ethanol | Initially forms Knoevenagel product, which then undergoes heterocyclization to yield coumarin derivatives. |
The Siegrist method, also known as the Anil Synthesis, is a specialized reaction for preparing styryl and this compound derivatives. This method is characterized by the base-catalyzed condensation of an anil (a Schiff base derived from an aromatic aldehyde and aniline) with a compound possessing an active methyl group, such as a methyl-substituted aromatic hydrocarbon (e.g., p-nitrotoluene).
Chemoenzymatic and Biocatalytic Synthesis Approaches
A novel and powerful chemoenzymatic approach for generating this compound derivatives involves the use of the enzymatic secretome of microorganisms, such as the fungus Botrytis cinerea. This biocatalytic method utilizes the mixture of enzymes secreted by the microorganism to perform complex biotransformations on simple this compound precursors like resveratrol and pterothis compound (B91288).
This strategy has proven effective in creating a diverse library of complex this compound derivatives, including a large number of novel compounds and intricate dimers. The process begins with simple, achiral this compound monomers and, through the action of the fungal enzymes (likely laccases or peroxidases), generates complex molecules with multiple chiral centers. One of the significant advantages of using a fungal secretome over whole-cell incubation is the simplified isolation of the biotransformed products, as the final mixture is free of fungal metabolites. This method enhances the chemodiversity of stilbenoids, producing scaffolds that are difficult to access through traditional chemical synthesis. For example, biotransformation of a mixture of resveratrol and pterothis compound using the B. cinerea secretome generated 73 distinct derivatives, 55 of which were novel compounds.
Engineered Biosynthesis Pathways
Engineered biosynthesis has emerged as a promising alternative to chemical synthesis and plant extraction for the production of stilbenes, addressing challenges related to sustainability and yield. nih.gov This approach involves the metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to create microbial cell factories capable of producing stilbenes. nih.gov
The core of this strategy lies in introducing an artificial biosynthetic pathway into the host microorganism. mdpi.com This typically involves the heterologous expression of key enzymes involved in the this compound biosynthesis pathway from plants. The foundational enzyme is this compound synthase (STS), which catalyzes the condensation of a p-coumaroyl-CoA molecule with three molecules of malonyl-CoA to form the this compound backbone. researchgate.netencyclopedia.pub
To establish a functional pathway, other enzymes are often co-expressed. Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid, and cinnamate (B1238496) 4-hydroxylase (C4H) then converts cinnamic acid to p-coumaric acid, which is the precursor for p-coumaroyl-CoA. mdpi.com The enzyme 4-coumaroyl:CoA ligase (4CL) is then required to activate p-coumaric acid to its CoA ester. researchgate.net
Key strategies in engineering microbial biosynthesis of stilbenes include:
Establishing an Artificial Pathway: This involves introducing the necessary heterologous genes for the this compound pathway into the microbial host. mdpi.com For instance, E. coli has been engineered to produce resveratrol and piceatannol (B1677779) by expressing 4CL and STS, enabling the conversion of supplied p-coumaric acid and caffeic acid. researchgate.net
Enhancing Precursor Supply: A major bottleneck in this compound production is often the limited availability of the precursor malonyl-CoA. mdpi.com Strategies to overcome this include overexpressing enzymes involved in malonyl-CoA synthesis, such as acetyl-CoA carboxylase (ACC).
Deleting Competing Pathways: To channel metabolic flux towards this compound production, competing pathways that also utilize key precursors are often deleted or downregulated. mdpi.com This prevents the diversion of metabolites to other products and maximizes the yield of the desired this compound.
Enzyme Engineering: The properties of key enzymes like STS can be modified through protein engineering to improve their catalytic efficiency, substrate specificity, or stability, leading to higher product titers.
"Decorating" Enzymes: To produce a variety of this compound derivatives, "decorating" enzymes such as methyltransferases, glycosyltransferases, and hydroxylases can be introduced. nih.gov These enzymes act on the core this compound structure to add different functional groups, expanding the range of accessible compounds. For example, the co-expression of an O-methyltransferase (OMT) with the resveratrol biosynthesis pathway has been used to produce pterothis compound.
Through these combined efforts, microbial production of stilbenes has achieved titers ranging from hundreds of milligrams to the gram-per-liter scale. nih.gov The use of bioinformatics and synthetic biology tools is further aiding in the rational design and optimization of these microbial cell factories, predicting gene targets for up-regulation or deletion to control the flow of precursors. nih.gov
Table 1: Examples of Engineered Microorganisms for this compound Production
| Microorganism | This compound Produced | Key Engineering Strategies | Reference |
| Escherichia coli | Resveratrol, Piceatannol | Expression of 4CL and STS | researchgate.net |
| Saccharomyces cerevisiae | Resveratrol | Heterologous expression of the entire this compound biosynthetic route | nih.gov |
| Corynebacterium glutamicum | Stilbenoids | Introduction of an artificial pathway, enhancement of malonyl-CoA supply | nih.govmdpi.com |
| Yarrowia lipolytica | Resveratrol | Metabolic engineering for heterologous production | frontiersin.org |
Green Chemistry and Sustainable Synthesis Strategies
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of stilbenes. These "green chemistry" approaches aim to reduce the use of hazardous reagents, minimize waste generation, and improve energy efficiency compared to traditional synthetic methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to various reactions used in this compound synthesis, including the Heck reaction, Wittig reaction, and Perkin condensation. The ability of microwaves to rapidly and uniformly heat the reaction mixture can significantly enhance reaction rates and improve product selectivity.
Metal-Free Catalysis
While transition metal-catalyzed cross-coupling reactions are highly effective for this compound synthesis, the use of expensive and potentially toxic metals like palladium is a concern from a green chemistry perspective. This has driven research into the development of metal-free catalytic systems. These approaches often utilize organocatalysts or other non-metallic promoters to facilitate the desired carbon-carbon bond formation. For example, base-catalyzed condensation reactions and phosphine-mediated reactions have been explored as metal-free alternatives for the synthesis of certain this compound derivatives. While still an area of active research, metal-free catalysis holds significant promise for the sustainable production of stilbenes. rsc.org
Synthesis of Specialized this compound Architectures
Beyond the synthesis of naturally occurring stilbenes, significant effort has been dedicated to the creation of novel this compound architectures with tailored properties for specific applications in materials science and medicinal chemistry.
Stiff-Stilbene Derivatives
"Stiff-stilbenes" are a class of this compound analogues where the central double bond is incorporated into a cyclic system, restricting its rotational freedom. This structural modification results in a more rigid and planar molecule with distinct photophysical properties compared to flexible stilbenes. The synthesis of stiff-stilbenes often involves multi-step sequences to construct the cyclic framework. These compounds are of particular interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to their enhanced fluorescence and thermal stability.
Push-Pull Stilbenes
Push-pull stilbenes are characterized by the presence of an electron-donating group (the "push") on one of the aromatic rings and an electron-withdrawing group (the "pull") on the other. This electronic asymmetry leads to a significant intramolecular charge transfer upon photoexcitation, resulting in unique optical and electronic properties. These compounds often exhibit large Stokes shifts and solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. The synthesis of push-pull stilbenes typically involves the coupling of two appropriately substituted aromatic precursors using standard cross-coupling methodologies. Their interesting photophysical properties make them promising candidates for applications in nonlinear optics, fluorescent probes, and dye-sensitized solar cells.
Fullerene-Derivatized Stilbenes
The covalent functionalization of fullerenes with this compound moieties has led to the development of novel materials with unique photophysical and electronic properties. The synthesis of these fullerene-derivatized stilbenes typically involves the reaction of a functionalized this compound with the fullerene cage. Two primary methods for achieving this are through the formation of methanofullerenes and fulleropyrrolidines. rsc.orgrsc.org
Synthesis of this compound-Substituted Methanofullerenes:
One synthetic route involves the Bingel-Hirsch reaction, where a this compound-containing malonate is reacted with C60 in the presence of a base. A detailed study describes the synthesis of cis- and trans-stilbene (B89595) substituted methanofullerenes. rsc.orgrsc.org The process begins with the deprotonation of a suitable this compound precursor using a strong base like n-butyllithium (n-BuLi) in a dry, inert solvent such as toluene. This is followed by the addition of a solution of C60. The reaction mixture is then heated at reflux to promote the cycloaddition reaction, resulting in the formation of the methanofullerene derivative. rsc.org
Synthesis of this compound-Substituted Fulleropyrrolidines:
Another versatile method for attaching this compound units to fullerenes is the Prato reaction, which involves the 1,3-dipolar cycloaddition of an azomethine ylide to C60. rsc.org In this approach, a this compound-4-carboxaldehyde (either cis or trans isomer) is reacted with an amino acid, such as N-methylglycine, in a solvent like toluene under reflux conditions. This in situ generates the azomethine ylide, which then reacts with C60 to yield the corresponding fulleropyrrolidine adduct. Chromatographic techniques are employed to separate the desired this compound-derivatized fulleropyrrolidine from unreacted C60 and other side products. rsc.org
Photophysical Properties:
The photochemistry and photophysics of these this compound-fullerene dyads have been investigated. rsc.orgrsc.org A key finding is that upon UV irradiation, the cis-stilbene (B147466) isomers of both methanofullerenes and fulleropyrrolidines undergo complete conversion to the more stable trans isomer. rsc.orgrsc.org This is in contrast to the this compound precursors alone, which typically form a photostationary state with a mixture of cis and trans isomers. rsc.org This phenomenon is attributed to the intramolecular energy transfer from the excited this compound moiety to the fullerene cage. rsc.org Specifically, the singlet and triplet excited states of the trans-stilbene are effectively quenched by the attached C60, while the much shorter-lived excited states of the cis-stilbene are not quenched as efficiently. rsc.org This is supported by fluorescence studies, which show a lack of the characteristic fluorescence emission from the trans-stilbene moiety in the fullerene adducts, indicating rapid intramolecular singlet-singlet energy transfer to the C60 core. rsc.org
| Compound Type | Synthetic Method | Key Reactants | Primary Isomer at Photostationary State | Energy Transfer Mechanism |
| This compound-Methanofullerene | Bingel-Hirsch Reaction | This compound-containing malonate, C60, Base (e.g., n-BuLi) | trans | Intramolecular quenching of this compound excited states by C60 |
| This compound-Fulleropyrrolidine | Prato Reaction | This compound-4-carboxaldehyde, N-methylglycine, C60 | trans | Intramolecular quenching of this compound excited states by C60 |
Functionalized this compound Oligomers and Polymers
The synthesis of functionalized this compound oligomers and polymers has garnered significant interest due to their potential applications in materials science, particularly in the development of light-emitting materials and fluorescent sensors. Various synthetic strategies have been developed to control the molecular weight, structure, and properties of these materials.
Synthesis of this compound Oligomers:
High-molecular-ordered this compound oligomers can be synthesized through chemical functionalization of dimeric stilbenes. bohrium.com This approach, utilized by research groups such as Snyder's, involves selective modifications, like brominations, on the aryl rings of this compound dimers to build up larger oligomeric structures. bohrium.com
Enzymatic synthesis offers an alternative, biocompatible route to this compound oligomers. For instance, the peroxidase enzyme Vitis vinifera peroxidase 4 (VvPRX4) has been shown to catalyze the oligomerization of resveratrol. acs.orgnih.gov In grapevine cell cultures elicited with methyl jasmonate, VvPRX4 converts t-resveratrol into dimers and trimers, and can further polymerize t-ε-viniferin into tetramers. acs.orgnih.gov
Synthesis of this compound-Containing Polymers:
Several polymerization techniques have been employed to create polymers incorporating this compound units.
Free Radical Polymerization: Acrylate monomers bearing this compound segments with donor-π-acceptor (D-π-A) structures have been synthesized via the Wittig reaction. researchgate.net These monomers can then be polymerized using a free radical initiator like azobisisobutyronitrile (AIBN). researchgate.netnih.gov The resulting polymers exhibit fluorescent properties that can be tuned by the solvent polarity and the specific D-A structure of the this compound moiety. researchgate.net
Alternating Copolymers: this compound-containing alternating copolymers have been synthesized, for example, by copolymerizing a di-tert-butyl group-containing this compound with maleic anhydride. nih.gov These copolymers exhibit strong blue fluorescence in organic solvents, which is attributed to "through-space" π-π interactions between the phenyl rings of the this compound and the carbonyl groups of the anhydride. nih.gov
Polyacrylates: this compound-containing polyacrylates can be prepared by copolymerizing this compound-functionalized methacrylate (B99206) monomers with other monomers like methyl methacrylate (MMA) via a free radical mechanism. nih.gov
The fluorescence properties of these polymers are a key area of investigation. For instance, this compound-containing alternating copolymers have shown high fluorescent intensities, making them promising candidates for applications in diagnostics and therapeutics. nih.gov The emission characteristics of polymers with D-π-A this compound segments can be adjusted from the green to the red region of the spectrum. researchgate.net
| Material | Synthetic Method | Monomers/Precursors | Key Properties/Features |
| This compound Oligomers | Chemical Functionalization | Dimeric Stilbenes | High molecular order |
| Resveratrol Oligomers | Enzymatic (Peroxidase) | t-Resveratrol, t-ε-viniferin | Biocompatible synthesis, dimers, trimers, tetramers |
| This compound-Containing Acrylate Polymers | Free Radical Polymerization | Acrylate monomers with D-π-A this compound segments | Tunable fluorescence based on solvent and D-A structure |
| This compound-Maleic Anhydride Alternating Copolymers | Alternating Copolymerization | Di-tert-butyl this compound, Maleic anhydride | Strong blue fluorescence due to through-space π-π interactions |
| This compound-Containing Polyacrylates | Free Radical Copolymerization | This compound-functionalized methacrylate, Methyl methacrylate | Incorporation of this compound chromophores into a polymer backbone |
Mechanistic Investigations of Stilbene Reactions
Photoisomerization Reaction Mechanisms
The photoisomerization of stilbene involves the conversion between its cis and trans isomers upon absorption of light. This process is complex and involves transitions between different electronic states.
Singlet and Triplet State Pathways
Photoexcitation of this compound typically leads to the population of excited singlet states, primarily the S₁ state. researchgate.netmdpi.com From the S₁ state, both trans- and cis-stilbene (B147466) can undergo isomerization via torsion around the central C=C double bond. researchgate.netmdpi.com This torsional motion leads to a twisted S₁ state. researchgate.netmdpi.com
In addition to the singlet pathway, a triplet route mediated by intersystem crossing (ISC) can also be involved, particularly for substituted stilbenes. researchgate.netmdpi.com The triplet mechanism for sensitized cis-trans photoisomerization is supported by theoretical calculations. nih.gov On the T₁ potential energy surface, rotation of the C=C bond for both trans- and cis-stilbene leads to a twisted conformation. nih.gov From this twisted triplet state, the molecule can decay to the ground state (S₀) surface, which is nearly isoenergetic with the T₁ surface in the twisted region and exhibits a diradical electronic structure. nih.gov Perdeuteration of this compound has been shown to increase the lifetime of the T₁ state, supporting the involvement of the triplet state in photoisomerization. researchgate.net
A general mechanism for this compound isomerization following direct light absorption involves a combination of singlet and triplet paths. psu.edu
Role of Conical Intersections (S₁/S₀)
Conical intersections (CIs) play a critical role in the efficient and rapid deactivation of excited this compound molecules to the ground state, facilitating photoisomerization. researchgate.netmdpi.com Upon excitation to the S₁ state, both trans- and cis-stilbene evolve along the C=C torsion coordinate and decay via twisted S₁/S₀ conical intersections. researchgate.netmdpi.com
Computational studies have identified multiple S₁/S₀ conical intersections involved in the photoisomerization pathways. researchgate.netmdpi.com For cis-stilbene, excitation to the S₁ state can lead to decay through S₁/S₀ conical intersections, efficiently de-exciting to the ground state. researchgate.net Two nonadiabatic decay channels have been proposed for cis-stilbene, leading to the formation of cis, trans, and dihydrophenanthrene (DHP) products. researchgate.net The relaxation from the cis-S₁ Franck-Condon region to the S₁/S₀ twisted conical intersection region can be achieved efficiently and serves as a dominant isomerization pathway. mdpi.com
The photoisomerization pathway often involves a twisted-pyramidalized S₁/S₀ conical intersection, yielding either trans or cis isomers. rsc.org The twisted this compound around the energy minimum of the neutral doubly excited S₂ state can decay onto the ground-state surface, from where rotation of the C=C bond leads to either the trans or cis configuration. nih.gov
Solvent Effects on Photoisomerization Kinetics
Solvent properties significantly influence the kinetics of this compound photoisomerization. The lifetime of excited this compound molecules in solution is dramatically affected by the solvent. xirrus.ch For instance, the lifetime of an isolated excited molecule is approximately 0.32 ps, while in solution, it ranges from 0.5 ps in methanol (B129727) to 2.1 ps in cyclohexane. xirrus.ch
Molecular dynamics simulations have been used to investigate the solvent effect in the photoisomerization of cis-stilbene. xirrus.ch These simulations suggest a minimum on the excited state potential energy surface at a gauche conformation, which is rapidly reached after excitation, leading to non-equilibrium barrier transitions. xirrus.ch Specific solvent effects have been identified. xirrus.ch
Kinetic models for this compound photoisomerization incorporate hydrodynamic interactions and the solvent-dependent potential of mean force. aip.orgaip.org Both convective effects and hydrodynamic interactions have a significant impact on the isomerization rate of this compound in alkane solvents. aip.orgaip.org The potential barrier between the trans and 90° states is a critical factor in explaining the observed photoisomerization rate, and its dependence on friction has been calculated. aip.orgaip.org Viscous solvents generally inhibit isomerization. researchgate.net
The following table summarizes some experimental data on the excited state lifetime of cis-stilbene in different solvents:
| Solvent | Excited State Lifetime (ps) | Citation |
| Gas phase | 0.32 | xirrus.ch |
| Methanol | 0.5 | xirrus.ch |
| Isopentane | 1.0 | xirrus.ch |
| Hexadecane | 1.6 | xirrus.ch |
| Cyclohexane | 2.1 | xirrus.ch |
| n-hexane | 13 | researchgate.net |
| Acetonitrile | 2 | researchgate.net |
Oxidative Photocyclization (Mallory Reaction) Mechanisms
The Mallory reaction is a well-established method for synthesizing phenanthrenes and other polycyclic aromatic hydrocarbons through the oxidative photocyclization of diarylethylenes like this compound. wikiwand.comwikipedia.orgresearchtrends.netmdpi.comnih.gov
Catalytic Role of Iodine and Other Oxidants
The Mallory reaction typically requires the presence of an oxidant to trap the unstable dihydrophenanthrene intermediate. wikiwand.comwikipedia.orgresearchtrends.net Mallory's discovery in 1964 highlighted the effectiveness of using a catalytic amount of iodine in conjunction with environmental oxygen as an oxidizing agent. researchtrends.netmdpi.comnih.gov
In the presence of an oxidant, the dihydrophenanthrene intermediate aromatizes to yield polycyclic aromatics. wikiwand.comwikipedia.org Iodine is a common oxidant used, and its catalytic role involves the oxidation of the dihydrophenanthrene intermediate. nih.gov The generated hydrogen iodide (HI) is then oxidized back to iodine by oxygen, allowing the catalytic cycle to continue. mdpi.comresearchgate.net
While iodine has been widely used, other oxidants can also be employed. For example, TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) has been found to be more suitable than iodine for the photocyclization of this compound at elevated concentrations, as iodine can promote isomerization to E-stilbene, which encourages undesired [2+2] cycloadditions. nih.gov
Intermediate Species and Reaction Pathways
Regardless of the presence or absence of an oxidant, the initial step of the Mallory reaction involves the photochemical excitation of this compound, leading to the formation of a dihydrophenanthrene intermediate. wikiwand.comwikipedia.org Under UV irradiation, this compound undergoes intramolecular cyclization via a conrotatory electrocyclic reaction in the excited state to form dihydrophenanthrene (DHP). wikiwand.comwikipedia.orgnih.gov This is consistent with the Woodward-Hoffmann rules for a six-electron system. wikiwand.comwikipedia.org
The dihydrophenanthrene intermediate is generally unstable and can revert to cis-stilbene in the absence of a trapping agent. wikiwand.comwikipedia.orgresearchtrends.netmdpi.com In the presence of an oxidant, such as iodine or oxygen, the DHP intermediate is oxidized to the stable aromatic phenanthrene (B1679779) product. wikiwand.comwikipedia.orgresearchtrends.netnih.govmdpi.com This oxidation step typically involves the removal of two hydrogen atoms from the dihydrophenanthrene.
The photochemical reaction pathway of this compound leading to phenanthrene formation involves the excited state of Z-stilbene which forms DHP. nih.gov While the cyclization step itself requires the cis isomer, trans-stilbene (B89595) can isomerize in situ to the cis form before cyclization occurs. wikiwand.comwikipedia.orgresearchtrends.net
The generally accepted mechanism for the Mallory reaction of stilbenes involves rapid Z-E isomerization of the precursor, followed by a photochemical electrocyclic reaction to afford dihydrophenanthrene intermediates, which are then dehydrogenated by an oxidizer to yield the aromatic product. acs.org
The following scheme illustrates the general reaction pathway:
This compound (trans or cis) + hν → this compound* (cis) → Dihydrophenanthrene → Phenanthrene + 2H (in the presence of oxidant)
In the absence of an oxidant, the dihydrophenanthrene can undergo ring opening back to cis-stilbene. wikiwand.comwikipedia.orgresearchtrends.netmdpi.com
Mechanistic Aspects of Enzymatic Transformations
Stilbenes are naturally synthesized in plants and some microorganisms through enzymatic pathways. Key enzymes involved in this compound biosynthesis include this compound Synthase (STS) and, in bacteria, enzymes like StlD and StlC.
This compound Synthase (STS) Catalysis
This compound synthase (STS) is a plant-specific enzyme belonging to the type III polyketide synthase (PKS) superfamily. uregina.canih.gov It plays a crucial role in the biosynthesis of stilbenoids, such as resveratrol (B1683913) and pinosylvin (B93900). uregina.caencyclopedia.pub STS catalyzes the formation of the this compound backbone through a series of reactions involving a cinnamic acid derivative (like p-coumaroyl-CoA or cinnamoyl-CoA) and three molecules of malonyl-CoA. nih.govencyclopedia.pubscirp.org
The catalytic mechanism of STS involves the sequential decarboxylative addition of three acetate (B1210297) units from malonyl-CoA to the starter molecule, forming a linear tetraketide intermediate. uregina.cascirp.orguregina.ca Following the formation of this intermediate, STS catalyzes a specific C2→C7 aldol (B89426) condensation reaction, which is accompanied by decarboxylation, to yield the this compound product. encyclopedia.pubnih.govnih.gov For instance, resveratrol synthase (a type of STS) condenses p-coumaroyl-CoA with three malonyl-CoA units to form resveratrol. scirp.org
STS enzymes exhibit some flexibility in substrate specificity, meaning a single STS enzyme can sometimes accept different cinnamic acid derivatives as starting substrates, leading to the biosynthesis of various stilbenes. encyclopedia.pub
Chalcone (B49325) Synthase (CHS) and STS Divergence
Chalcone synthase (CHS), also a member of the type III PKS superfamily, is closely related to STS, sharing a high degree of sequence similarity (often around 70% or more). uregina.caencyclopedia.puburegina.ca Both enzymes utilize the same substrates, a p-coumaroyl-CoA starter and three malonyl-CoA units, and both form the same linear tetraketide intermediate. uregina.caencyclopedia.puburegina.canih.gov
However, the key difference lies in the cyclization step. While STS performs a C2→C7 aldol condensation to produce a this compound backbone, CHS catalyzes a C6→C1 Claisen condensation of the same tetraketide intermediate, leading to the formation of naringenin (B18129) chalcone, the precursor for flavonoids. encyclopedia.puburegina.canih.gov This divergence in cyclization mechanism is a primary determinant of the distinct products generated by these highly similar enzymes. uregina.canih.gov Research has indicated that structural differences in the active sites of CHS and STS dictate how the polyketide intermediate folds and undergoes cyclization. nih.govcharlotte.edu Despite the distinct primary products, a low level of cross-reactivity has been observed, where CHS can produce small amounts of resveratrol and STS can produce small amounts of naringenin. uregina.ca
Bacterial this compound Biosynthesis Enzymes (e.g., StlD, StlC)
Bacterial this compound biosynthesis can occur through mechanisms distinct from the plant PKS pathway. In bacteria such as Photorhabdus luminescens, this compound is produced through the collaborative action of two enzymes: StlD and StlC. researchgate.netnih.govresearchgate.net
StlD, an unusual β-ketosynthase, catalyzes the condensation of a β-ketoacyl starter with an α,β-unsaturated-acyl substrate. researchgate.netnih.gov This process involves two C-C bond-forming reactions and leads to the production of an isopropylstyrylcyclohexanedione intermediate. researchgate.net Notably, StlD's catalytic mechanism involves a non-canonical β-ketosynthase active site and has been shown to catalyze both a Claisen reaction and a Michael addition. researchgate.netuni-frankfurt.de Structural studies of StlD have revealed that residues like Glu154 function as a base catalyst to activate the β-ketoacyl intermediate. researchgate.netnih.gov
Following the StlD-catalyzed reaction, the intermediate isopropylstyrylcyclohexanedione is converted to the final this compound product by the aromatase enzyme StlC. researchgate.netnih.govnih.gov StlC is responsible for the decarboxylation and aromatization of the cyclohexanedione product. researchgate.net This two-enzyme system involving StlD and StlC represents a novel mechanism for this compound synthesis in bacteria, differing significantly from the plant STS pathway. researchgate.netuni-frankfurt.denih.gov
Polymerization Reaction Mechanisms Involving this compound Moieties
This compound moieties can be incorporated into polymers or arise as products or intermediates in certain polymerization reactions.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a type of controlled radical polymerization that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to control polymer molecular weight and polydispersity. wikipedia.orgrsc.org While this compound itself is not a typical monomer for direct RAFT polymerization, this compound derivatives or related olefins can be involved in RAFT processes, particularly at the end groups of polymers. mdpi.com
In some instances, this compound derivatives can act as terminators or be incorporated at the ω-end of polymer chains during RAFT polymerization. mdpi.com The mechanism involves the rapid reaction of initiator radicals or propagating polymer radicals with the CTA, forming an intermediate radical adduct. This adduct then fragments, transferring the radical to another molecule and allowing for controlled chain growth. wikipedia.orgrsc.org
Research has shown that in RAFT polymerization initiated by benzoyl peroxide, the benzoyloxy radicals react rapidly with this compound or related olefins. mdpi.com This rapid reaction can lead to the incorporation of this compound residues at the α-end of the growing polymer chain. mdpi.com The stability of RAFT agents can be influenced by the presence of groups that can undergo elimination reactions, such as β-elimination or α-elimination, which can potentially lead to the formation of unsaturated species like (E)-stilbene through a carbene intermediate in the case of α-elimination from certain leaving groups. acs.org
Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a type of olefin metathesis reaction used to synthesize unsaturated polymers from cyclic olefins. researchgate.net While this compound is not a cyclic olefin monomer for ROMP, it can be involved in ROMP reactions as a product of side reactions, particularly in the context of chain transfer.
Styrene (B11656) and its derivatives have been shown to act as chain transfer agents (CTAs) in ROMP, leading to a reduction in the molecular weight of the synthesized polymer. acs.orgnih.gov Interestingly, styrene has also been utilized as a cross-metathesis partner or in self-metathesis reactions in ROMP systems, which can produce this compound derivatives. acs.orgnih.gov This suggests that this compound can arise as a product of metathesis reactions involving aromatic vinyl compounds in the presence of ROMP catalysts. acs.orgnih.gov
Furthermore, strained macrocyclic compounds containing a π bond connected to a stiff-stilbene through a linker have been designed as monomers for ROMP. nih.gov In this approach, photoisomerization of the stiff-stilbene unit can induce strain in the macrocycle, making the double bond reactive towards ROMP initiated by Grubbs catalysts. nih.gov This demonstrates a mechanism where this compound's photoresponsive properties can be utilized to control ROMP.
Free Radical Polymerization of this compound-Containing Monomers
Functionalized stilbenes serve as versatile monomers, particularly as electron donors, in free radical copolymerization reactions with electron-accepting monomers such as maleic anhydride (B1165640) and substituted N-phenylmaleimides acs.org. The incorporation of this compound units, with their pendant phenyl rings, can impart rigidity to the polymer backbone acs.org. Research efforts have been directed towards the synthesis and characterization of novel rod-like polymers containing functionalized this compound units acs.org.
Studies on the free radical copolymerization of methyl substituted stilbenes with maleic anhydride have revealed significant differences in polymerization rates and resulting polymer molecular weights, influenced by the position of the methyl substituent on the phenyl ring acs.org. This suggests that the substituent's location impacts the reactivity of the this compound monomer by altering the resonance stability of the propagating radical and the steric hindrance during the propagation step acs.org.
Alternating copolymerization, particularly free radical alternating copolymerization of 1,2-disubstituted monomers like this compound derivatives, has been explored as a route to synthesize highly functional polymers vt.eduvt.edu. For instance, the free radical alternating copolymerization of N,N,N',N'-tetraalkyl-4,4'-diaminostilbenes (TDAS) with maleic anhydride has successfully yielded rigid rod-like copolymers vt.eduvt.edu. This approach has also enabled the synthesis of anionic and cationic polyelectrolytes based on alternating copolymers of substituted stilbenes via free radical polymerization vt.edu. The rigid nature of these polymers has been supported by dynamic light scattering studies vt.edu. Early research by Bevington's group in the 1980s and 90s investigated the free radical polymerization of monomers like methyl methacrylate (B99206) and styrene in the presence of small amounts of stilbenes, observing that initiator radicals react more rapidly with this compound than with the primary monomer nih.gov.
Chemo- and Regioselectivity in this compound Reactions
This compound participates in reactions characteristic of alkenes, including epoxidation wikipedia.org. The epoxidation of trans-stilbene using peroxymonophosphoric acid, for example, yields trans-stilbene oxide as a racemic mixture wikipedia.org. Conversely, the epoxidation of cis-stilbene can lead to the formation of both cis- and trans-epoxide products wikipedia.org. Transition metal catalyzed asymmetric epoxidation and dihydroxylation of trans-stilbene have also been subjects of investigation fishersci.at.
Palladium-catalyzed Heck-type reactions have proven effective for the chemo-, regio-, and stereoselective synthesis of trans-stilbene derivatives researchgate.netuliege.be. The regioselectivity of the Heck reaction can be influenced and controlled by carefully selecting the reaction conditions uliege.be.
Enzymatic approaches also offer pathways to achieve chemo- and regioselectivity in reactions involving this compound derivatives. For instance, engineered enzymes like cytochrome P450 BM-3 have demonstrated catalytic activity with specific selectivity in reactions involving this compound-related compounds mdpi.com. Biotransformation processes utilizing enzymatic secretomes from organisms such as Botrytis cinerea can generate diverse libraries of complex this compound derivatives, highlighting the potential for selective chemical transformations frontiersin.org.
The Mallory reaction, an oxidative photocyclization of stilbenes, is known for its strong aromatic ring-structure regioselectivity. This reaction typically favors the formation of specific cyclic structures, even when multiple products appear plausible, often leading to structures that are curled towards helicene-like forms mdpi.com.
Energy Transfer and Electron Transfer Mechanisms in this compound Systems
Photoinduced cis-trans isomerization of stilbenes can occur through mechanisms involving electron transfer mdpi.com. Energy transfer and electron transfer processes are fundamental in sensitized reactions involving this compound rsc.org. Geometric isomerization of stilbenes, even when encapsulated within molecular structures, can be induced by energy and electron transfer from external sensitizers rsc.orgresearchgate.net. This demonstrates that communication can occur between a confined molecule and a free molecule outside, mediated by electronic and energy transfer processes rsc.orgresearchgate.net.
Triplet-triplet energy transfer and electron transfer are key mechanisms that can generate the triplet state of this compound or radical ion pairs, respectively, thereby initiating reactions rsc.org. It is notable that while the triplet state of this compound can undergo isomerization in both directions (cis to trans and trans to cis), the radical cations of this compound, typically generated by electron transfer, tend to isomerize predominantly from cis to trans rsc.org.
In photoinitiating systems, naphthalene-stilbene derivatives can function as electron donors, transferring electrons to electron acceptors such as diaryl iodonium (B1229267) salts rsc.org. This electron transfer process can lead to the generation of reactive species capable of initiating polymerization rsc.org.
The Dexter energy-transfer mechanism is commonly implicated in the sensitized photoisomerization of this compound. In this mechanism, an excited sensitizer (B1316253) undergoes intersystem crossing to a triplet state and then transfers its excitation energy to this compound, generating triplet this compound kyoto-u.ac.jp. The energy transfer efficiency is influenced by the overlap of electronic and vibrational wavefunctions kyoto-u.ac.jp. Electron transfer energy in such systems can be approximated based on the ionization potential of the donor (this compound) and the electron affinity of the acceptor kyoto-u.ac.jp. Furthermore, intermolecular charge-transfer can lead to the formation of exciplexes between this compound and a sensitizer (e.g., para-benzoquinone), driving isomerization kyoto-u.ac.jp. In donor-acceptor systems incorporating this compound, photoinduced electron transfer dynamics can be complex and influenced by factors such as bond rotation and the presence of conical intersections on the potential energy surface ntu.edu.tw.
Stilbene Photophysics and Photochemistry
Electronic Absorption and Emission Properties
The interaction of stilbene with light is characterized by its electronic absorption and emission spectra, which are highly dependent on the isomeric form and the surrounding environment.
UV-Visible Spectroscopy of this compound Isomers
The geometric differences between cis- and trans-stilbene (B89595) give rise to distinct ultraviolet-visible (UV-Vis) absorption spectra, allowing for their differentiation. The extended conjugation of the π-electron system across the molecule is responsible for its strong absorption in the UV region.
Trans-stilbene is nearly planar, which allows for maximum overlap of the p-orbitals across the entire molecule. This extensive conjugation results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, trans-stilbene absorbs light at a longer wavelength (lower energy). The major absorption band for trans-stilbene is typically observed around 295 nm. youtube.com
In contrast, cis-stilbene (B147466) suffers from steric hindrance between the two phenyl rings, which forces them to twist out of the plane of the central double bond. This deviation from planarity disrupts the π-conjugation, leading to a larger HOMO-LUMO energy gap. As a result, cis-stilbene absorbs light at a shorter wavelength (higher energy), with its primary absorption maximum found at approximately 280 nm. youtube.com The UV spectra of cis-stilbenes are also characterized by the absence of the longer wavelength band that is prominent in the trans isomers. researchgate.net
| Isomer | Typical Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) |
|---|---|---|
| trans-Stilbene | ~295 nm | ~29,000 (in 95% ethanol) |
| cis-Stilbene | ~280 nm | Lower than trans-isomer |
Fluorescence Quantum Yields and Lifetimes
The fluorescence properties of this compound isomers are markedly different. Trans-stilbene exhibits measurable fluorescence, although its quantum yield is generally low in fluid solutions at room temperature due to efficient photoisomerization. In contrast, cis-stilbene is typically considered non-fluorescent under similar conditions because of rapid, efficient non-radiative decay pathways.
The fluorescence quantum yield (Φf) of trans-stilbene is sensitive to the environment, particularly the viscosity of the solvent. In non-viscous solvents like hexane, the Φf is low (around 0.04-0.05). omlc.org However, in more viscous solvents such as glycerol, the quantum yield increases significantly because the solvent's rigidity hinders the torsional motion required for isomerization. omlc.orgresearchgate.net The fluorescence lifetime (τf) of trans-stilbene is also influenced by these factors.
For cis-stilbene, the large steric hindrance between the phenyl rings facilitates rapid non-radiative processes, leading to an extremely low fluorescence quantum yield and a very short excited-state lifetime, often on the picosecond scale. However, when the isomerization of cis-stilbene is structurally inhibited, for instance by incorporating it into a rigid dendrimer structure, its fluorescence quantum yield can be significantly enhanced.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) |
|---|---|---|---|
| trans-Stilbene | Hexane | 0.044 | ~100 ps |
| trans-Stilbene | Methylcyclohexane/isohexane (2:1) | 0.05 | Not specified |
| trans-Stilbene | Glycerol | 0.15 | Increases with viscosity |
| Methoxy-trans-stilbene derivatives (solid state) | Solid State | 0.07–0.69 | 0.82–3.46 ns |
Solvatochromic Effects on Photophysical Behavior
Solvatochromism refers to the change in the position, shape, and intensity of absorption or emission bands of a substance when it is dissolved in different solvents. wikipedia.org This effect arises from the differential solvation of the ground and excited electronic states of the molecule. wikipedia.org
For unsubstituted this compound, the solvatochromic effects are relatively modest. However, for this compound derivatives, particularly those with donor-acceptor substituents, the solvatochromic effects can be very pronounced. These molecules often exhibit a significant intramolecular charge transfer (ICT) character in their excited state.
In such derivatives, an increase in solvent polarity can lead to a substantial red-shift (bathochromic shift) in the fluorescence spectrum. This is because the more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state, thus reducing the energy gap for emission. nih.govrsc.org This positive solvatochromism is a key feature in the design of fluorescent probes for sensing solvent polarity. The absorption spectra of these donor-acceptor stilbenes are generally less sensitive to solvent polarity compared to their emission spectra. nih.gov
Excited State Dynamics and Decay Pathways
Non-Radiative Deactivation Processes
For this compound, non-radiative deactivation is the dominant decay pathway in fluid solutions. The primary non-radiative process is the trans-cis photoisomerization. Upon excitation to the first excited singlet state (S1), the molecule undergoes twisting around the central ethylenic double bond. This torsional motion leads the molecule towards a "phantom" or perpendicularly twisted geometry, which is close to a conical intersection with the ground state (S0) potential energy surface. mdpi.com At this conical intersection, the energy gap between the S1 and S0 states is minimal, facilitating a highly efficient, radiationless transition back to the ground state. The molecule then relaxes to form either the trans or cis isomer.
For cis-stilbene, in addition to isomerization back to the trans form, another important non-radiative pathway is photocyclization. The excited cis-stilbene can undergo an intramolecular cyclization to form 4a,4b-dihydrophenanthrene (DHP). nih.govmdpi.com This unstable intermediate can then be oxidized to the stable aromatic compound phenanthrene (B1679779), especially in the presence of an oxidizing agent like oxygen or iodine. mdpi.com This cyclization pathway competes with the isomerization process and is a key feature of cis-stilbene photochemistry. nih.gov
Intramolecular Energy Transfer Phenomena
Intramolecular energy transfer can occur in more complex systems where the this compound moiety is part of a larger molecular assembly, such as a dendrimer. In these cases, a different part of the molecule (a dendron) can absorb light and then transfer the excitation energy to the this compound core.
For example, in naphthalene-terminated this compound dendrimers, excitation of the peripheral naphthalene units results in highly efficient energy transfer to the central this compound core, which then undergoes its characteristic photoisomerization. nih.gov This process demonstrates that the photochemistry of the this compound unit can be initiated by absorbing light at wavelengths characteristic of other chromophores within the same molecule.
Furthermore, the isomerization of this compound can be sensitized through intermolecular energy transfer. A sensitizer (B1316253) molecule absorbs light, transitions to its triplet state, and then transfers this triplet energy to a this compound molecule. kyoto-u.ac.jp This process populates the triplet state of this compound, which also has a twisted geometry and provides a pathway for isomerization. This triplet-sensitized isomerization is another important mechanism in this compound photochemistry. kyoto-u.ac.jp
Photoinduced Structural Rearrangements
Upon absorption of light, this compound undergoes significant structural changes, most notably the isomerization between its trans and cis configurations. This process is governed by the dynamics of the excited state potential energy surfaces and is quantified by parameters such as quantum yields and photostationary states.
The efficiency of the trans to cis and cis to trans photoisomerization is described by the quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed. These yields are sensitive to the surrounding environment, including the solvent and the presence of substituents on the this compound core. For instance, in this compound-derivatized fullerenes, the quantum yield of photoisomerization can be significantly altered due to intramolecular interactions rsc.org. Similarly, the quantum yield for the E → Z isomerization of an aldehyde-appended stiff-stilbene derivative has been reported to be 31%, which is higher than many other studied cases nih.gov. In contrast, the reverse Z → E process for the same molecule has a quantum yield of 50% nih.gov.
The quantum yields for the photoisomerization of various this compound derivatives can be influenced by factors such as the presence of coordinating metal ions. For example, the trans-to-cis photoisomerization quantum yield of a this compound derivative coordinated to a lanthanide complex can be either enhanced or suppressed depending on the specific metal ion and ligand sphere rsc.org.
Table 1: Selected Photoisomerization Quantum Yields for this compound and its Derivatives
| Compound | Isomerization | Quantum Yield (Φ) | Conditions |
|---|---|---|---|
| Aldehyde-appended stiff-stilbene | E → Z | 0.31 | 390 nm irradiation |
| Aldehyde-appended stiff-stilbene | Z → E | 0.50 | 390 nm irradiation |
| Co-coordinated this compound derivative (Complex 1) | trans → cis | 0.017 | Acetonitrile |
| Co-coordinated this compound derivative (Complex 3) | trans → cis | 0.028 | Acetonitrile |
| Co-coordinated this compound derivative (Complex 4) | trans → cis | 0.011 | Acetonitrile |
| Co-coordinated this compound derivative (Complex 6) | trans → cis | 0.024 | Acetonitrile |
This table is interactive. You can sort the columns by clicking on the headers.
Continuous irradiation of a this compound solution leads to a photostationary state (PSS), which is a dynamic equilibrium where the rates of the forward (trans to cis) and reverse (cis to trans) photoisomerization reactions are equal. The composition of the mixture at the PSS is dependent on the excitation wavelength and the molar absorption coefficients of the two isomers at that wavelength, as well as their respective photoisomerization quantum yields.
For example, UV irradiation of this compound-substituted ketal precursors lacking a fullerene moiety results in a photostationary state with a 90:10 cis:trans ratio rsc.org. In contrast, for certain aldehyde-appended stiff-stilbene derivatives, irradiation at 365 nm can lead to a PSS with a 6:94 Z/E ratio, while irradiation at a different wavelength can shift the equilibrium to a different composition diva-portal.org. The ability to control the PSS with different wavelengths of light is a key feature of photoswitchable molecules. In some cases, the photostationary state can be almost 100% of one isomer, as seen in certain this compound-derivatized fullerenes where excitation below 350 nm leads to essentially 100% of the trans isomer rsc.org.
It is important to note that for some this compound derivatives, the establishment of a true trans-cis photostationary state can be complicated by competing photochemical reactions, such as photocyclization of the cis-isomer to form dihydrophenanthrene derivatives researchgate.net.
Table 2: Photostationary State Compositions for Selected this compound Derivatives
| Compound/System | Irradiation Wavelength (nm) | PSS Composition (% cis / % trans or % Z / % E) |
|---|---|---|
| This compound-substituted ketal precursors | UV | 90% cis / 10% trans |
| This compound-derivatized fullerenes (1 and 2) | < 350 | ~0% cis / ~100% trans |
| This compound-derivatized fulleropyrrolidines (7 and 8) | < 350 | ~0% cis / ~100% trans |
| Aldehyde-appended stiff-stilbene (E)-S1 | 340 | 76% E / 24% Z |
| Aldehyde-appended stiff-stilbene (E)-S1 | 365 | 94% E / 6% Z |
| Hetero-stilbene-based kinase inhibitor (11) | 365 | 16% E / 84% Z |
| Hetero-stilbene-based kinase inhibitor (11) | 452 | 75% E / 25% Z |
This table is interactive. You can sort the columns by clicking on the headers.
Photosensitization and Quenching Mechanisms
The photochemical behavior of this compound can be significantly influenced by the presence of other molecules that can act as photosensitizers or quenchers. These interactions can alter the pathways of photoisomerization and provide alternative routes for the dissipation of electronic excitation energy.
Triplet sensitization is a process where a sensitizer molecule absorbs light, undergoes intersystem crossing to its triplet state, and then transfers this triplet energy to a this compound molecule. This populates the triplet state of this compound, leading to isomerization. The efficiency and outcome of triplet-sensitized isomerization can differ from that of direct photoexcitation.
A notable example is the use of para-benzoquinone as a triplet sensitizer for this compound isomerization. In this case, the isomerization does not proceed through a simple energy transfer but involves the formation of a stable exciplex with a preoxetane-like structure kyoto-u.ac.jprsc.org. This exciplex is formed between the triplet sensitizer and the ground-state this compound molecule, and the E/Z isomerization occurs within this complex kyoto-u.ac.jprsc.org. The formation of the exciplex is driven by intermolecular charge-transfer, and the spin-density distribution in the exciplex differs from that of the isolated this compound triplet state kyoto-u.ac.jprsc.org. This specific mechanism, where para-benzoquinone acts as a photocatalyst rather than just a sensitizer, alters the selectivity of the isomerization, favoring the formation of the E (trans) isomer, in contrast to the typical Z (cis) selectivity observed in many other triplet-sensitized isomerizations of this compound kyoto-u.ac.jprsc.org.
When a chromophore is covalently linked to the this compound moiety, intramolecular energy transfer can occur, leading to the quenching of the this compound's excited state. This process provides a non-radiative decay pathway that can compete with fluorescence and photoisomerization.
A well-studied example involves this compound derivatives appended with a fullerene (C60) unit rsc.org. In these systems, both the singlet and triplet excited states of the trans-stilbene moiety are efficiently quenched by intramolecular energy transfer to the attached fullerene rsc.org. This is because the excited state energy levels of fullerene are lower than those of this compound. Consequently, upon excitation of the this compound chromophore, the energy is rapidly transferred to the fullerene, preventing the this compound from fluorescing or isomerizing. This quenching is particularly effective for the longer-lived trans-stilbene excited states. The much shorter-lived cis-stilbene excited states are not quenched as efficiently, leading to a situation where irradiation results in a nearly complete conversion to the trans isomer, which is then effectively "trapped" in that form due to the rapid quenching rsc.org. This is supported by fluorescence studies which show the absence of the characteristic trans-stilbene emission in such adducts rsc.org.
Photochromic and Photoswitching Characteristics
This compound and its derivatives are classic examples of photochromic molecules, which are compounds that can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with light. This property makes them attractive candidates for the development of molecular photoswitches, which can be used to control various chemical and physical processes with high spatiotemporal precision.
The photochromism of this compound is based on the reversible trans-cis isomerization. The trans and cis isomers have distinct absorption spectra, allowing for selective excitation of one isomer over the other to drive the isomerization in a particular direction. For instance, donor-acceptor substituted "stiff-stilbenes" have been developed that can be isomerized using visible light, avoiding the need for potentially damaging UV radiation rsc.org. The photoisomerization of these molecules can be controlled by two different wavelengths of visible light, allowing for reversible switching between the two states nih.govdiva-portal.org.
The photoswitching properties of this compound can be harnessed in various applications. For example, the isomerization can lead to a significant change in the geometry of the molecule, which can be used to modulate the properties of a material or a biological system researchgate.netresearchgate.net. The reversible nature of the isomerization allows for repeated switching cycles. However, a limitation for the application of this compound as a photoswitch is the competing photocyclization reaction of the cis-isomer to dihydrophenanthrene, which is often irreversible rsc.org. To overcome this, sterically hindered derivatives like "stiff-stilbenes" have been developed, which are more photochemically robust and exhibit clean photoisomerization rsc.org. These stiff-stilbene photoswitches are known for their high quantum yields for photoisomerization and high thermal stability researchgate.netresearchgate.net. The development of this compound-based photoswitches that can be operated with visible light and exhibit high photostationary state distributions for the desired isomer is an active area of research nih.govdiva-portal.org.
Photoreversibility and Fatigue Resistance
The photoisomerization of this compound between its cis and trans isomers is a reversible process initiated by the absorption of light. This photoreversibility is a key characteristic of photoswitches, allowing for the controlled switching between two distinct molecular states. However, the efficiency and longevity of this process are limited by the inherent photochemical pathways of the this compound molecule, leading to what is known as photochemical fatigue.
The trans isomer of this compound is thermodynamically more stable than the cis isomer. Upon irradiation with a suitable wavelength of light, typically in the UV region, the trans isomer can be converted to the cis isomer. Conversely, irradiation of the cis isomer can induce its transformation back to the trans form. This reversibility, however, is not perfectly efficient. The quantum yield of photoisomerization, which represents the efficiency of the photochemical process, is dependent on various factors including the solvent, temperature, and excitation wavelength.
A significant factor contributing to the fatigue of this compound-based photoswitches is a competing photochemical reaction of the cis isomer. Instead of isomerizing back to the trans form, the cis-stilbene can undergo an intramolecular cyclization reaction to form dihydrophenanthrene. nih.gov This intermediate is highly susceptible to oxidation, especially in the presence of oxygen, leading to the irreversible formation of phenanthrene. nih.gov This side reaction effectively removes this compound molecules from the reversible photoisomerization cycle, leading to a gradual degradation of the photoswitching performance. This process is a major contributor to the fatigue observed in this compound systems.
The table below summarizes the quantum yields for the trans to cis photoisomerization of this compound in various solvents, illustrating the influence of the environment on the efficiency of the switching process.
Quantum Yield of trans-Stilbene Photoisomerization
| Solvent | Quantum Yield (Φt→c) |
|---|---|
| n-Hexane | 0.49 |
| Ethanol | 0.41 |
| Acetonitrile | 0.38 |
Geometrical Changes Upon Isomerization
The photoisomerization of this compound is accompanied by significant changes in its molecular geometry. These structural alterations are the basis for the use of this compound as a molecular switch, as they can be used to induce changes in the properties of a larger system. The two isomers, trans-stilbene and cis-stilbene, have distinct three-dimensional structures.
Trans-stilbene is a largely planar molecule. comporgchem.com The two phenyl rings are located on opposite sides of the central carbon-carbon double bond, which allows the molecule to adopt a relatively flat conformation. This planarity facilitates π-conjugation across the entire molecule. researchgate.net
In contrast, cis-stilbene is a non-planar, sterically hindered molecule. comporgchem.comwikipedia.org The two phenyl groups are on the same side of the double bond, leading to significant steric repulsion between them. comporgchem.comwikipedia.org To alleviate this strain, the phenyl rings are twisted out of the plane of the central double bond. comporgchem.com This twisting disrupts the π-conjugation of the molecule. The difference in stability between the two isomers is significant, with the trans isomer being the more stable form. researchgate.net
The table below presents a comparison of key geometrical parameters for trans- and cis-stilbene, based on computational data. These values highlight the structural differences between the two isomers.
Comparison of Geometrical Parameters for trans- and cis-Stilbene
| Parameter | trans-Stilbene | cis-Stilbene |
|---|---|---|
| C=C Double Bond Length (Å) | 1.34 | 1.35 |
| C-Ph Bond Length (Å) | 1.48 | 1.49 |
| C=C-Ph Bond Angle (°) | 127.5 | 129.0 |
| Phenyl Ring Torsion Angle (°) | ~0 | ~45 |
Computational Chemistry Approaches in Stilbene Research
Quantum Chemical Calculations of Electronic Structure
The accurate description of the electronic structure of stilbene in both its ground and excited states is crucial for understanding its photochemistry. Various quantum chemical methods have been employed to this end, ranging from Density Functional Theory for efficient calculations to high-level ab initio methods for greater accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to investigate the electronic properties of this compound and its derivatives due to their favorable balance of computational cost and accuracy. ohio-state.edu These methods have been applied to calculate various properties, including molecular geometries, vibrational frequencies, and electronic excitation energies.
Research has shown that the choice of exchange-correlation functional can significantly impact the calculated properties of this compound. For instance, the B3LYP functional has been noted to systematically yield a planar geometry for trans-stilbene (B89595), whereas other methods suggest a non-planar structure. researchgate.net On the other hand, functionals like PBE0 have demonstrated good agreement with experimental results for excitation spectra. researchgate.net The inclusion of diffuse and polarization functions in the basis set, such as in 6-311++G(2d,2p), is also important for obtaining accurate results, particularly for excited-state calculations. researchgate.net
The following table summarizes selected DFT and TD-DFT calculations on this compound, showcasing the impact of different functionals and basis sets on calculated geometric and electronic properties.
| Method | Basis Set | Isomer | C=C Bond Length (Å) | Phenyl Torsion Angle (°) | Vertical Excitation Energy (eV) | Reference |
| B3LYP | 6-311G** | trans- | - | 0.0 | - | researchgate.net |
| B3LYP | cc-pVTZ | trans- | - | 27.7 | - | researchgate.net |
| PBE0 | 6-311++G(2d,2p) | trans- | - | - | - | researchgate.net |
| SF-TDDFT(B3LYP) | 6-31G(d) | cis- | - | - | 3.86 | iastate.edu |
| SF-TDDFT(BHHLYP) | 6-31G(d) | cis- | - | - | 4.96 | iastate.edu |
| SF-TDDFT(PBE0) | 6-31G(d) | cis- | - | - | 4.02 | iastate.edu |
| TDDFT(PBE0) | 6-311+G(2d,2p) | cis- | - | - | 4.09 | iastate.edu |
Data sourced from multiple computational studies. The table is for illustrative purposes and compares different theoretical approaches.
Ab Initio Methods (CASSCF, CASPT2)
For a more accurate description of the electronic states of this compound, particularly in regions of the potential energy surface where electron correlation is strong, such as around conical intersections, multireference ab initio methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description of the electronic structure in such cases. unibo.it However, to obtain quantitatively accurate energies, dynamic electron correlation must also be included. This is often achieved using second-order perturbation theory with a CASSCF reference function (CASPT2). molcas.org
CASSCF and CASPT2 have been instrumental in mapping the photoisomerization pathways of this compound. researchgate.net These methods are capable of describing the subtle electronic changes that occur during the cis-trans isomerization process. The choice of the active space in CASSCF calculations is crucial and typically includes the π and π* orbitals of the central ethylene bridge and the phenyl rings. chemrxiv.org While CASSCF alone can be inadequate for describing certain charge-transfer states, the CASPT2 correction generally provides a more reliable picture of the relative energies of the ground and excited states. unibo.it
Potential Energy Surface (PES) Mapping for Reaction Pathways
The concept of the potential energy surface (PES) is central to understanding chemical reactions. A PES represents the energy of a molecule as a function of its geometry and provides a landscape on which chemical transformations occur. soton.ac.uk For this compound, mapping the PES for both the ground and excited electronic states is key to unraveling the mechanism of its photoisomerization.
Ground State (S0) Energy Landscapes
The ground state (S0) potential energy surface of this compound features minima corresponding to the stable cis and trans isomers. Computational studies have shown that for trans-stilbene, a non-planar, C2 symmetry structure is slightly more stable than the planar C2h structure, though the energy difference is very small. researchgate.net The cis-stilbene (B147466) isomer is also non-planar due to steric hindrance between the phenyl rings. The S0 PES also includes the transition state for the thermal cis-trans isomerization, which involves rotation around the central C=C bond. researchgate.net
Excited State (S1) Energy Landscapes
The first electronically excited state (S1) potential energy surface of this compound is of primary importance for its photochemistry. Upon photoexcitation, the molecule is promoted to the S1 state, where it evolves from the initial Franck-Condon region towards lower energy geometries. The S1 PES is characterized by a relatively flat region, particularly for the cis isomer, which facilitates large-amplitude motions leading to isomerization and photocyclization. rsc.org
The cis-trans isomerization on the S1 surface is thought to proceed through a twisted intermediate, where the two phenyl rings are approximately perpendicular to each other. rsc.org From this twisted geometry, the molecule can decay back to the S0 ground state, yielding either the cis or trans isomer. The S1 PES also features a pathway for the photocyclization of cis-stilbene to form dihydrophenanthrene. researchgate.net
Characterization of Transition States and Conical Intersections
Transition states on the PES represent energy maxima along a reaction coordinate but are minima with respect to all other degrees of freedom. In the context of this compound's thermal isomerization, the transition state on the S0 surface corresponds to a twisted geometry.
Of particular significance in the photochemistry of this compound are conical intersections, which are points of degeneracy between two electronic states (in this case, S1 and S0). nih.gov These intersections provide an efficient pathway for non-radiative decay from the excited state back to the ground state. The geometry of the conical intersection plays a crucial role in determining the outcome of the photochemical reaction. researchgate.net
CASSCF calculations have been employed to locate and characterize the geometries of conical intersections in this compound. nih.gov The photoisomerization of both cis- and trans-stilbene is governed by the topology of the S1/S0 conical intersections. nih.gov These intersections are often characterized by a combination of twisting around the central C=C bond and pyramidalization of the carbon atoms. researchgate.net The specific geometry of the conical intersection that the molecule accesses on the S1 surface influences the branching ratio between the formation of cis- and trans-stilbene upon decay to the ground state.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations have emerged as a powerful computational tool for investigating the conformational landscape of this compound and its derivatives at an atomic level. These simulations provide insights into the dynamic behavior of these molecules, including the influence of the surrounding environment on their three-dimensional structure. By modeling the interactions between atoms over time, MD simulations can elucidate the preferred conformations, transitional pathways, and the impact of solvent molecules and intermolecular forces.
Solvent Effects on Molecular Conformation
The conformation of this compound is significantly influenced by the solvent environment. MD simulations have been employed to understand these solvent effects on the photoisomerization dynamics of cis-stilbene. For instance, simulations of cis-stilbene in supercritical argon have shown that the lifetime of the excited state is dramatically affected by the solvent. While the isolated molecule has a lifetime of 0.32 picoseconds, this extends to 1.0 ps in isopentane and 2.1 ps in cyclohexane, highlighting the role of the solvent in stabilizing or destabilizing certain conformations. xirrus.ch
These simulations often treat the this compound molecule with quantum chemistry methods while the solvent and its interactions are described using classical mechanics. This hybrid approach allows for the investigation of reaction rate constants and their dependence on environmental factors like temperature and pressure. Such studies have indicated that specific solvent effects can lead to non-equilibrium barrier transitions during the isomerization process. xirrus.ch The initial conformations for these simulations are typically derived from experimental data, such as neutron scattering experiments, to ensure a realistic starting point. xirrus.ch
Intermolecular Interactions and Aggregation
MD simulations are instrumental in studying the intermolecular interactions that lead to the aggregation of this compound molecules. These simulations can predict the propensity of small molecules to self-associate and provide detailed information on the dynamics and scale of aggregate formation. nih.govnih.gov By analyzing the simulation trajectories, researchers can identify the types of noncovalent interactions, such as π-π stacking and hydrogen bonds, that drive the aggregation process. mdpi.com
Theoretical Spectroscopy Simulations
Computational methods play a crucial role in the interpretation and prediction of the spectroscopic properties of this compound. Theoretical simulations of vibrational and electronic spectra provide a deeper understanding of the molecule's structure, bonding, and excited-state dynamics. These simulations can often predict spectroscopic features with high accuracy, aiding in the assignment of experimental spectra.
Prediction of Vibrational Frequencies
The vibrational frequencies of this compound can be calculated using various quantum chemical methods, including Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF). unige.ch These calculations can predict the wavenumbers of normal modes, as well as Raman activities, Raman depolarization ratios, and infrared intensities, which are all crucial for assigning bands in experimental spectra. researchgate.net
Different levels of theory and basis sets can be employed to obtain accurate predictions. For instance, methods like B3LYP and BLYP within the DFT framework have been used to calculate the vibrational spectra of trans- and cis-stilbene. acs.org The agreement between calculated and experimental spectra is often excellent, allowing for the confident assignment of vibrational modes. acs.org These theoretical approaches have been instrumental in reassigning some normal modes and in understanding the dependence of the infrared spectrum on the molecular conformation. acs.org
Interactive Table: Comparison of Calculated Out-of-Plane Vibrational Frequencies (cm⁻¹) for Ground State trans-Stilbene
| Mode | CASSCF | B3LYP-DFT | BLYP-DFT unige.ch |
| 1 | 296 | 299 | 300 |
| 2 | 215 | 220 | 221 |
| 3 | 175 | 180 | 181 |
| 4 | 98 | 101 | 102 |
Simulation of Electronic Spectra
Theoretical simulations are also employed to predict and interpret the electronic spectra of this compound. Time-resolved photoelectron spectroscopy, supported by non-adiabatic dynamics simulations, has been used to study the photoisomerization of cis-stilbene in both gas and liquid phases. nih.gov These studies track the excited-state wave packets along the reaction path, providing a comprehensive picture of the coupled electronic and nuclear dynamics. nih.gov
The simulation of electronic absorption spectra can be achieved through methods like time-dependent density functional theory (RT-TDDFT). nih.gov Such simulations can be computationally demanding for large systems, and various techniques have been developed to obtain accurate spectra from shorter simulation times. nih.gov These computational approaches allow for the assignment of electronic transitions and provide insights into the relationship between the molecular structure and the absorption spectrum. mdpi.com
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique widely used to predict the binding orientation of small molecules, such as this compound derivatives, to a larger target molecule, typically a protein. This method is crucial in drug discovery and molecular biology for understanding the structural basis of protein-ligand interactions and for designing new molecules with specific biological activities.
Docking studies involving this compound derivatives have been conducted on various protein targets to elucidate their mechanism of action. For example, the binding modes of trans-stilbene derivatives to the active site of cytochrome P450 1B1 (CYP1B1) have been predicted using procedures like CDOCKER. mdpi.com In these studies, the protein is prepared by removing water molecules and adding hydrogens, and the binding site is defined based on the position of a known ligand. mdpi.com The interaction energies and conformations of the docked this compound derivatives are then analyzed to understand their inhibitory activity. mdpi.comresearchgate.net
Similar molecular docking approaches have been used to investigate the potential of this compound derivatives as inhibitors of Bcl-2 antiapoptotic proteins and to study their interactions with tumor cell receptors. benthamdirect.comnih.gov These studies typically involve docking a series of this compound derivatives to the protein's binding site and analyzing the resulting docking scores and ligand-receptor interactions. benthamdirect.com The stability of the predicted protein-ligand complexes is often further investigated using molecular dynamics simulations. nih.gov
Interactive Table: Examples of Protein Targets for this compound Derivatives in Molecular Docking Studies
| Protein Target | Purpose of Study | Key Findings |
| Cytochrome P450 1B1 (CYP1B1) | To predict binding modes and understand inhibitory activity. mdpi.com | Ligand orientation in the binding site correlates with substitution patterns. mdpi.com |
| Bcl-2 Family Proteins | To identify potential inhibitors of antiapoptotic proteins. benthamdirect.com | Oxyresveratrol and pterothis compound (B91288) showed the best docking findings. benthamdirect.com |
| Mpro Protease (SARS-CoV-2) | To explore potential inhibitors of viral replication. nih.gov | This compound compounds showed promising binding affinities. nih.gov |
| Tumor Cell Receptors (e.g., NRP1, CD22) | To enhance tumor cell targeting. nih.gov | Peptide-conjugated this compound derivatives showed high binding and stability. nih.gov |
This compound Binding Site Prediction
A crucial aspect of understanding the biological activity of this compound compounds is identifying their binding sites on target macromolecules, such as proteins and enzymes. Computational methods are instrumental in predicting these interactions, guiding further experimental validation.
Molecular docking is a primary technique used for this purpose. It involves computationally placing a ligand (in this case, a this compound derivative) into the binding site of a target protein to predict its preferred orientation and binding affinity. For instance, in a study investigating the potential of this compound compounds from fenugreek to target the interleukin 2 receptor subunit alpha (IL2Rα), molecular docking was employed to assess the binding potential. The results indicated that three polyphenol stilbenes—desoxyrhaponticin, rhaponticin, and rhapontigenin—all interacted with the active site residues of IL2Rα nih.gov.
Similarly, in research exploring natural stilbenes as potential inhibitors of the Mpro protease of SARS-CoV-2, molecular docking was used to scrutinize the binding affinities of seven this compound molecules. These computational predictions are ranked based on scoring functions that estimate the binding energy, with higher scores suggesting a more favorable interaction. The selection of the best-docked pose is often based on criteria such as a higher GoldScore fitness score and demonstrated interactions with key residues in the binding domain nih.govnih.gov. These studies showcase how computational tools can effectively predict the binding pockets and potential efficacy of this compound-based compounds.
Elucidation of Specific Molecular Interactions
Beyond simply predicting the binding site, computational chemistry allows for a detailed understanding of the specific molecular interactions between stilbenes and their targets. Techniques like molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations provide a dynamic view of these interactions over time.
MD simulations offer insights into the stability of the ligand-protein complex. For example, 100-nanosecond MD simulations were performed to confirm the reliability of molecular docking results for stilbenes interacting with IL2Rα. Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can indicate the stability of the complex, with stable interactions suggesting a promising candidate for further study nih.gov. In the case of stilbenes targeting the Mpro protease, MD simulations at 300 K were used to confirm the stability of the ligand binding nih.gov.
These simulations can also reveal the specific types of interactions that stabilize the binding, such as hydrogen bonds and pi-alkyl bonds nih.gov. The binding free energy, which is a measure of the binding affinity, can be calculated using methods like MM/GBSA. For instance, the average binding free energies for desoxyrhaponticin, rhaponticin, and rhapontigenin with IL2Rα were calculated to be -64.768 ± 16.680 kJ/mol, -72.477 ± 14.598 kJ/mol, and -49.487 ± 15.326 kJ/mol, respectively, suggesting that rhaponticin may have a better binding affinity nih.gov.
Spectroscopic and Advanced Characterization Techniques for Stilbenes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of stilbene derivatives, offering precise information about the atomic arrangement and chemical environment within the molecule.
¹H and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in distinguishing between the geometric isomers of this compound. The chemical shifts (δ) of the vinylic protons are particularly diagnostic. In trans-stilbene (B89595), these protons typically resonate further downfield (around 7.1-7.2 ppm) compared to cis-stilbene (B147466) (around 6.6 ppm) due to the differing electronic environments and steric effects. core.ac.ukstackexchange.com The phenyl protons also show distinct patterns for each isomer.
Similarly, ¹³C NMR provides clear differentiation. The carbon atoms of the ethylenic bridge and the phenyl rings exhibit chemical shifts that are sensitive to the molecule's geometry. Theoretical calculations, often using density functional theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in the definitive assignment of complex this compound diastereoisomers. researchgate.net
| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| trans-Stilbene | ¹H | ~7.19 (vinylic), 7.32-7.60 (aromatic) | rsc.org |
| ¹³C | ~127.0, 128.1, 129.1, 129.2, 137.8 | rsc.org | |
| cis-Stilbene | ¹H | ~6.63 (vinylic) | core.ac.uk |
| ¹³C | Data not readily available in provided sources | ||
| (E)-4-Methoxythis compound | ¹H | 3.71 (OCH₃), 6.76-7.36 (aromatic/vinylic) | rsc.org |
| ¹³C | 55.2, 114.1, 126.2, 126.6, 127.1, 127.6, 128.1, 128.7, 130.1, 137.7, 159.2 | rsc.org | |
| (E)-2,5-Difluorothis compound | ¹H | 6.87-7.53 (aromatic/vinylic) | rsc.org |
| ¹³C | 112.73, 115.92, 119.84, 126.61, 126.81, 128.32, 128.76, 131.98, 136.70, 155.17, 157.65, 160.09 | rsc.org |
¹⁹F-NMR for Polymer End-Group Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy serves as a powerful and highly sensitive tool for the analysis of polymer end-groups, particularly when this compound derivatives are used as capping agents. nih.gov In techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, "living" polymers can be capped with fluorine-labeled stilbenes. nih.gov
The utility of ¹⁹F-NMR stems from its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus, which allows for clear, well-resolved signals with a low background. rsc.org By incorporating a trifluoromethyl or other fluorine-containing group into the this compound capping agent, researchers can precisely quantify the efficiency of the end-capping reaction. nih.govresearchgate.net For instance, studies have used ¹⁹F-NMR to screen the capping of poly(methyl methacrylate) (PMMA) and polystyrene chains, revealing capping efficiencies as high as 63% for PMMA with a labeled this compound. nih.govnih.gov The integration of the ¹⁹F signals corresponding to the polymer end-groups and any unreacted labeled species provides a direct measure of the reaction's success. researchgate.netresearchgate.net
Dynamic NMR Studies of Isomerization
Dynamic NMR (DNMR) spectroscopy involves recording NMR spectra at variable temperatures to study the kinetics of chemical processes that occur on the NMR timescale, such as conformational changes and isomerization. While detailed DNMR studies specifically on this compound isomerization were not prevalent in the provided search results, the principles of the technique are applicable.
This method can be used to determine the activation energy and rates of isomerization between cis and trans forms. acs.org As the temperature is changed, the rate of isomerization may become slow enough or fast enough relative to the NMR measurement time to cause significant changes in the spectrum, such as peak broadening, coalescence, and sharpening. By analyzing these spectral changes, key kinetic parameters for the isomerization process can be extracted. For example, studies on the thermal rsc.orgbrainly.com sigmatropic shift in dihydrophenanthrenes, which are derived from this compound photocyclization, have used NMR to follow the first-order kinetics and determine activation energies for the transformation. nih.gov The trans to cis isomerization of this compound itself requires significant energy, with an activation energy of approximately 193 kJ/mol, making it a process that can be investigated under specific thermal conditions. hpstar.ac.cn
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. They are exceptionally useful for differentiating this compound isomers, which possess distinct vibrational signatures due to their different symmetries and steric environments.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for distinguishing between cis- and trans-stilbene. The primary differences in their IR spectra arise from the different symmetries of the two isomers. Trans-stilbene has a center of inversion (C₂ₕ symmetry), while cis-stilbene does not (C₂ᵥ symmetry). This affects which vibrational modes are IR-active.
A key diagnostic region is the C-H out-of-plane bending region. Trans-stilbene exhibits a strong absorption band around 960-980 cm⁻¹, which is characteristic of the out-of-plane C-H wag on a trans-disubstituted double bond. This peak is absent in the spectrum of cis-stilbene. Furthermore, the C-H stretching vibrations of the alkene C=C bond can also be used for differentiation; trans-stilbene typically shows a peak around 3060 cm⁻¹, which may be weak or absent for the cis isomer due to the cancellation of dipole moments. brainly.com The phenyl group vibrations also show subtle differences between the two isomers. cdnsciencepub.com
| Isomer | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Significance | Reference |
|---|---|---|---|---|
| trans-Stilbene | =C-H Stretch | ~3060 | Present due to net dipole moment change. | brainly.com |
| cis-Stilbene | =C-H Stretch | Weak or Absent | Dipole moments tend to cancel. | brainly.com |
| trans-Stilbene | Out-of-Plane =C-H Bend | ~960-980 | Strong, characteristic of trans C=C bond. | |
| cis-Stilbene | Out-of-Plane =C-H Bend | Absent | Key diagnostic for distinguishing from trans isomer. |
Raman Spectroscopy (e.g., Coherent Anti-Stokes Raman Scattering (CARS) Microspectroscopy)
Raman spectroscopy complements IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds, such as the C=C ethylenic stretch in this compound. The Raman spectra of trans- and cis-stilbene show significant differences. For the trans isomer, a strong peak is observed around 1639 cm⁻¹ corresponding to the C=C stretching mode. Other prominent bands include those for the C-Ph stretch and phenyl ring modes. researchgate.net
Coherent Anti-Stokes Raman Scattering (CARS) Microspectroscopy is an advanced, nonlinear optical technique that provides vibrational contrast for imaging without the need for fluorescent labels. stanford.edufrontiersin.org CARS is a third-order nonlinear process that enhances the weak Raman signal by orders of magnitude, enabling high-speed, high-sensitivity chemical imaging. wikipedia.org The technique uses two laser beams, a pump beam (ωₚ) and a Stokes beam (ωₛ), which are focused on the sample. When the frequency difference (ωₚ - ωₛ) matches a specific vibrational resonance (Ω) of a molecule, a strong, coherent anti-Stokes signal (at frequency ωₐₛ = 2ωₚ - ωₛ) is generated.
This allows for the selective imaging of specific chemical species based on their intrinsic vibrational signatures. stanford.edu For a molecule like this compound, CARS microscopy could be tuned to the characteristic C=C stretching frequency to map its distribution in a heterogeneous sample with high spatial resolution and chemical specificity. The technique's advantages include 3D sectioning capability and the ability to perform non-invasive imaging of biological or material samples. frontiersin.org
Electronic Spectroscopy
Electronic spectroscopy encompasses a suite of techniques that probe the electronic structure of molecules by observing the absorption and emission of electromagnetic radiation. For stilbenes, these methods are invaluable for characterizing their isomeric forms, studying their excited-state dynamics, and understanding the influence of their chemical environment.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. In stilbenes, the absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily corresponding to a π → π* transition.
The absorption spectra of trans- and cis-stilbene show distinct characteristics. trans-Stilbene typically exhibits a strong, well-defined absorption band with a maximum (λmax) around 295-312 nm. omlc.orgrsc.org This is attributed to the planar conformation of the molecule, which allows for extensive π-conjugation. In contrast, the absorption spectrum of cis-stilbene is broader and less intense, with a λmax at a shorter wavelength, around 276-280 nm. omlc.org This blue shift and reduced intensity are due to the steric hindrance between the phenyl rings, which forces them out of planarity and reduces the extent of π-conjugation.
Substituents on the phenyl rings can significantly influence the absorption spectra of stilbenes. For instance, hydroxy and methoxy (B1213986) derivatives of this compound, such as resveratrol (B1683913) and pterothis compound (B91288), exhibit strong UV absorption properties, making them relevant in the context of UV protection. spectroscopyonline.com The specific positions and nature of these substituents can shift the absorption maxima to longer wavelengths (a bathochromic or red shift).
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, cm⁻¹/M) |
| trans-Stilbene | Hexane | 294.0 | 34,010 |
| trans-Stilbene | 95% Ethanol | 295.5 | 29,000 |
| cis-Stilbene | Not Specified | 276.0 | 36,230 |
| Hydroxy Resveratrol | Not Specified | Strong UV Absorption | Not Specified |
| Pterothis compound | Not Specified | Strong UV Absorption | Not Specified |
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is particularly useful for studying the photophysical properties of stilbenes and their derivatives.
The fluorescence of stilbenes is highly dependent on their isomeric form and the surrounding environment. trans-Stilbene is generally more fluorescent than cis-stilbene. The fluorescence emission spectrum of trans-stilbene in hexane, when excited at 290 nm, shows a characteristic emission pattern. omlc.org The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, has been reported to be around 0.044 to 0.05 in non-viscous solvents like hexane and methylcyclohexane/isohexane. omlc.org In more viscous solvents like glycerol, the quantum yield can increase significantly to 0.15. omlc.org
The low fluorescence quantum yield of cis-stilbene is attributed to a rapid and efficient non-radiative decay pathway, primarily through photoisomerization to the trans isomer. The fluorescence spectrum of cis-stilbene is characterized by a broad band with a maximum around 430-440 nm. researchgate.net
The solid-state fluorescence of this compound derivatives, such as methoxy-trans-stilbenes, has also been investigated. In the solid state, the fluorescence quantum yield can vary significantly depending on the molecular packing and intermolecular interactions in the crystal lattice. For a series of methoxy-trans-stilbene analogs, the fluorescence quantum yield was found to range from 0.07 to 0.69. nih.gov
| Compound | Solvent/State | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| trans-Stilbene | Hexane | 290 | Not Specified | 0.044 |
| trans-Stilbene | Methylcyclohexane/isohexane | Not Specified | Not Specified | 0.05 |
| trans-Stilbene | Glycerol | Not Specified | Not Specified | 0.15 |
| cis-Stilbene | Not Specified | Not Specified | 430-440 | Very Low |
| Methoxy-trans-stilbene derivatives | Solid-state | Various | Various | 0.07 - 0.69 |
| Diphenyl this compound | Not Specified | 342 | 408 | Not Specified |
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides dynamic information about the excited state, including its lifetime and the rates of various de-excitation processes.
For stilbenes, time-resolved fluorescence is a powerful tool to study the ultrafast dynamics of photoisomerization. The fluorescence decay of cis-stilbene is particularly complex and has been the subject of numerous studies. In nonpolar solvents, the fluorescence decay of cis-stilbene is non-single exponential, indicating the presence of multiple processes occurring in the excited state. rsc.org For example, in cyclohexane, the decay can be fitted with two time constants, τA = 0.23 ps and τB = 1.2 ps. rsc.org These components are associated with fluorescence from different regions of the S1 potential energy surface as the molecule undergoes structural changes. rsc.org
In contrast, other studies have reported a monoexponential decay for cis-stilbene fluorescence. In hexane, a fluorescence lifetime of 0.75 ps has been observed, while in the more polar solvent acetonitrile, the lifetime is significantly shorter at 0.21 ps. researchgate.net The S1 state lifetime of trans-stilbene is also solvent-dependent, with reported values of 79 ps in n-hexane and 37 ps in acetonitrile. researchgate.net
The fluorescence lifetime of methoxy-trans-stilbene derivatives in the solid state has been found to vary between 0.82 and 3.46 ns, depending on their substitution patterns. nih.gov
| Compound | Solvent | Fluorescence Lifetime (τ) |
| cis-Stilbene | Cyclohexane | 0.23 ps and 1.2 ps (bi-exponential) |
| cis-Stilbene | Hexane | 0.75 ps |
| cis-Stilbene | Acetonitrile | 0.21 ps |
| trans-Stilbene | n-Hexane | 79 ps |
| trans-Stilbene | Acetonitrile | 37 ps |
| Methoxy-trans-stilbene derivatives | Solid-state | 0.82 - 3.46 ns |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for the identification, quantification, and structural elucidation of chemical compounds. In the context of stilbenes, various MS techniques are employed, often coupled with chromatographic separation methods.
LC-MS/MS for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. This technique is exceptionally well-suited for the trace analysis of stilbenes in complex matrices such as biological samples, food products, and environmental samples.
The process typically involves the separation of different stilbenes and their isomers on an HPLC column, followed by their introduction into the mass spectrometer. In the mass spectrometer, the molecules are ionized, most commonly using electrospray ionization (ESI), and the precursor ions corresponding to the molecular weight of the stilbenes are selected. These precursor ions are then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation patterns are characteristic of the specific this compound and can be used for unambiguous identification.
LC-MS/MS has been successfully used for the determination of this compound residues, such as diethylstilbestrol (DES), dienestrol (DEN), and hexestrol (HEX), in aquacultured finfish at very low concentrations. researchgate.net Method detection limits for these compounds have been reported to be at or below 0.21 ng/g. researchgate.net The technique is also widely used to identify and quantify stilbenes like resveratrol and its derivatives in grapes and wine. nih.govspringernature.com
| Analyte | Matrix | Technique | Key Findings |
| Diethylstilbestrol (DES), Dienestrol (DEN), Hexestrol (HEX) | Aquacultured Finfish | LC-MS/MS | Method detection limits ≤ 0.21 ng/g |
| Stilbenes (e.g., Resveratrol) | Grapes, Wine | HPLC-MS | Identification and quantification of various stilbenes |
| Stilbenes and Flavonoids | Plant Extracts | LC-MS/MS with CID | Accurate identification in complex extracts with co-eluting peaks |
GC-MS for Compound Identification
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of stilbenes, particularly for volatile or semi-volatile compounds. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a "molecular fingerprint" that can be used to identify the compound by comparison with spectral libraries.
GC-MS has been utilized to characterize stilbenes and new products formed, for example, after exposure to UV light. researchgate.net This is particularly useful for studying the photochemical reactions of stilbenes, such as trans-cis isomerization and oxidation. However, for less volatile or thermally labile stilbenes, such as glycosylated derivatives, derivatization is often required to increase their volatility before GC-MS analysis. For the identification of dimeric stilbenes and oligomeric stilbenoids, HPLC-MS methods are often preferred over GC-MS. helsinki.fi
| Application | Technique | Key Findings |
| Characterization of stilbenes and their UV irradiation products | GC-MS | Identification of isomers and oxidation products |
| General identification of stilbenes | GC-MS | Provides characteristic fragmentation patterns for compound identification |
X-ray Crystallography and Diffraction Analysis
X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of crystalline compounds. For stilbenes, it provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding their chemical and physical properties.
Single-Crystal X-ray Diffraction for Molecular Geometry
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail regarding the molecular geometry of stilbenes. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, from which the positions of individual atoms are determined.
This technique has been instrumental in confirming the distinct geometries of this compound isomers. For instance, (E)-stilbene, commonly known as trans-stilbene, is characterized by a largely planar structure where the two phenyl rings are positioned on opposite sides of the central ethylene bridge. researchgate.net In contrast, the steric hindrance between the phenyl rings in (Z)-stilbene, or cis-stilbene, forces the rings out of plane, resulting in a non-planar conformation. nih.gov
Gas-phase electron diffraction experiments have reported torsion angles of 30° and 32° for trans-stilbene at elevated temperatures. nih.gov However, X-ray diffraction studies on crystalline trans-stilbene at both room temperature and -160 °C reveal that in the solid state, the molecule is nearly planar, with torsion angles ranging from 0 to approximately 7°. nih.gov This near-planarity in the crystalline phase is attributed to packing effects and π–π stacking interactions. nih.gov
The table below summarizes key geometric parameters for (E)-stilbene as determined by X-ray diffraction.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | thieme-connect.com |
| Space Group | P21/c | mdpi.com |
| a (Å) | 17.308(1) | mdpi.com |
| b (Å) | 5.823(1) | mdpi.com |
| c (Å) | 30.353(3) | mdpi.com |
| β (°) | 99.71(1) | mdpi.com |
| Torsion Angle (Phenyl Rings) | 11.7° from trans | mdpi.com |
Note: The specific values can vary slightly depending on the crystalline form and experimental conditions.
Solid-State Packing and Crystal Structure Analysis
The arrangement of molecules in the crystal lattice, known as solid-state packing, significantly influences the macroscopic properties of stilbenes, including their fluorescence. sctunisie.org X-ray diffraction analysis is crucial for understanding these packing arrangements and the intermolecular interactions that govern them.
In the solid state, the efficiency of fluorescence is determined by a combination of intramolecular deactivation processes and the arrangement of molecules in the crystal lattice. sctunisie.org Intermolecular interactions such as π-π stacking and hydrogen bonds can either enhance or quench fluorescence compared to the solution state. sctunisie.org
For methoxy-trans-stilbene derivatives, analysis of the crystal lattice has revealed that weak intermolecular C···C contacts, corresponding to π-π stacking, and C···O/O···C interactions are the primary factors influencing the solid-state fluorescence quantum yield. sctunisie.org Conversely, interactions of the O···H/H···O and H···H type, along with the electrophilicity of the molecule, have been found to have an inversely proportional effect on the fluorescence quantum yield. sctunisie.org
The study of solid-state packing provides a deeper understanding of the structure-property relationships in stilbenes, which is essential for the design of new materials with tailored optical properties.
Advanced Microscopy Techniques
Advanced microscopy techniques provide high-resolution imaging of this compound surfaces and aggregates, offering insights into their morphology and organization at the nanoscale.
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces. wikipedia.orgmdpi.com It works by scanning a sharp tip attached to a cantilever across the sample surface. wikipedia.org The forces between the tip and the sample lead to a deflection of the cantilever, which is measured to create a three-dimensional image of the surface. wikipedia.orgmdpi.com
AFM has been successfully employed to study the surface morphology of this compound films. For instance, in mixtures of trans-stilbene and polystyrene, AFM has revealed that the films are non-homogeneous on a microscopic scale. thieme-connect.comthieme-connect.com The this compound molecules self-organize into microcrystals that are dispersed on the surface of the polystyrene matrix. thieme-connect.comthieme-connect.com This technique is particularly effective in detecting the formation of molecular clusters on the film surfaces. thieme-connect.com
The high resolution of AFM allows for the characterization of features at the nanometer scale, providing valuable information on the surface roughness and topography of this compound-containing materials. mdpi.comnih.gov
Transmission Electron Microscopy (TEM) for Aggregate Characterization
Transmission Electron Microscopy (TEM) is a powerful microscopy technique that uses a beam of electrons transmitted through a sample to form an image. It offers significantly higher resolution than light microscopy and is capable of imaging at the molecular level.
TEM has been utilized to characterize the aggregates and crystalline structures of stilbenes. thieme-connect.com Previous studies using TEM have shown the presence of small aggregates and even crystals of this compound within a polystyrene matrix. thieme-connect.com In the characterization of protein aggregates, TEM has been shown to be a suitable complementary approach for submicron particle analysis, providing detailed information on aggregate microstructure. When applied to stilbenes, TEM can reveal the morphology, size, and distribution of aggregates, which can appear as amorphous structures with fine structural details. For example, aggregates might appear as compact structures composed of smaller globular units or as extended, branched networks.
Chromatographic and Electrophoretic Separation Techniques
Chromatographic and electrophoretic methods are essential for the separation, purification, and analysis of stilbenes from various sources.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of stilbenes. It utilizes a column packed with a stationary phase and a liquid mobile phase to separate compounds based on their differential partitioning between the two phases. HPLC methods have been developed for the separation and purification of various stilbenes, including resveratrol and its derivatives, from natural sources like grapevines. High-speed counter-current chromatography (HSCCC), a support-free liquid-liquid partition chromatography technique, has also been successfully used for the preparative separation of stilbenes.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable tool for the analysis of stilbenes, particularly for identifying compounds formed during processes like UV irradiation-induced isomerization.
Capillary Electrophoresis (CE) offers a high-efficiency separation method for charged and neutral molecules. thieme-connect.com Capillary Zone Electrophoresis (CZE) has been applied to the separation of diaminostilbenes. thieme-connect.com Furthermore, CE coupled with electrochemical detection (CE-ED) has proven to be a useful technique for the determination of oligomeric stilbenes in plant extracts. mdpi.com
Micellar Electrokinetic Chromatography (MEKC), a modification of CE, extends its applicability to neutral analytes like many this compound isomers. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds based on their partitioning between the micelles and the aqueous buffer. Both MEKC and microcolumn HPLC have been shown to be suitable for the analysis of resveratrol isomers, offering high speed and good reproducibility.
The table below provides a summary of various separation techniques applied to stilbenes.
| Technique | Abbreviation | Principle of Separation | Application for Stilbenes |
| High-Performance Liquid Chromatography | HPLC | Differential partitioning between a solid stationary phase and a liquid mobile phase. | Separation and purification of various stilbenes from natural extracts. |
| Gas Chromatography | GC | Differential partitioning between a liquid or solid stationary phase and a gaseous mobile phase. | Analysis of this compound isomers and their photoisomerization products. |
| High-Speed Counter-Current Chromatography | HSCCC | Liquid-liquid partition chromatography without a solid support. | Preparative separation and purification of stilbenes. |
| Capillary Zone Electrophoresis | CZE | Differential migration of charged species in an electric field. | Separation of charged this compound derivatives like diaminostilbenes. thieme-connect.com |
| Capillary Electrophoresis-Electrochemical Detection | CE-ED | CE separation coupled with sensitive electrochemical detection. | Determination of oligomeric stilbenes in plant roots. mdpi.com |
| Micellar Electrokinetic Chromatography | MEKC | Differential partitioning between micelles (pseudo-stationary phase) and an aqueous buffer. | Separation of neutral this compound isomers like resveratrol. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of stilbenes, offering high resolution and sensitivity for their separation and quantification. springernature.com The versatility of HPLC allows for its application to a wide range of samples, from plant extracts to wine and pharmaceutical products. tandfonline.commdpi.com The fundamental principle involves the separation of compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.
Reversed-phase HPLC, primarily utilizing C18 columns, is the most common mode for this compound analysis. nih.gov The separation is typically achieved using a mobile phase consisting of an aqueous solvent (often with an acidic modifier like formic acid) and an organic solvent, such as acetonitrile or methanol (B129727). nih.govnih.gov
A variety of detection systems can be coupled with HPLC for the identification and quantification of stilbenes, each offering distinct advantages in terms of sensitivity and selectivity. tandfonline.com Common detectors include:
Ultraviolet-Visible (UV-Vis) and Photodiode Array (PDA) Detectors: These are frequently used due to the strong UV absorbance of the this compound backbone. nih.govnih.gov
Fluorescence Detectors (FLD): These offer higher sensitivity and selectivity for naturally fluorescent stilbenes like resveratrol. nih.gov
Mass Spectrometry (MS): Coupling HPLC with MS provides structural information, enabling definitive identification of stilbenes and their derivatives, even at trace levels. springernature.comnih.gov
Electrochemical Detectors: These can be used for sensitive detection of electroactive stilbenes. nih.gov
Sample preparation is a critical step in HPLC analysis. Techniques range from simple direct injection to more complex extraction methods designed to concentrate the analytes and remove interfering substances. tandfonline.com Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), with SPE being more efficient and using less solvent. tandfonline.com
The tables below summarize findings from various research studies on the HPLC analysis of different stilbenes.
Table 1: HPLC Methods for the Analysis of Various Stilbenes
| This compound | Column | Mobile Phase | Detector | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| trans-Resveratrol | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Methanol: Phosphate (B84403) buffer (pH 6.8) (63:37, v/v) | UV (306 nm) | 3.94 | nih.gov |
| trans-Piceid | Waters ACE Equivalence C18 (250 × 4.6 mm, 5 µm) | (A) Water with 0.1% formic acid; (B) Methanol with 0.1% formic acid (Gradient) | DAD (320 nm) | 35.66 | nih.gov |
| trans-Resveratrol | Waters ACE Equivalence C18 (250 × 4.6 mm, 5 µm) | (A) Water with 0.1% formic acid; (B) Methanol with 0.1% formic acid (Gradient) | DAD (320 nm) | 36.40 | nih.gov |
| Pterothis compound | Nucleodur RP C18 (150 mm × 4.6 mm, 5 µm) | Acetonitrile: Water (90:10 v/v) | UV (254 nm) | 2.54 | mdpi.com |
| trans-Astringin | - | - | HPLC-MS-UV | 18.0 | nih.gov |
Table 2: Performance Characteristics of a Validated HPLC Method for trans-Resveratrol
| Parameter | Value |
|---|---|
| Linearity Range | 0.010 to 6.4 µg/ml |
| Regression Coefficient (r²) | > 0.9998 |
| Limit of Detection (LOD) | 0.006 µg/ml |
| Limit of Quantification (LOQ) | 0.008 µg/ml |
| Inter-day Precision (%RSD) | 0.63 to 2.12 |
| Intra-day Precision (%RSD) | 0.46 to 1.02 |
Source: Adapted from Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. nih.gov
Isotachophoresis for Separation and Determination
Isotachophoresis (ITP) is an electrophoretic technique used for the selective separation and concentration of ionic analytes, including stilbenes. wikipedia.org The principle of ITP is based on the migration of ions in a discontinuous buffer system under the influence of an electric field. tandfonline.com The sample is placed between a leading electrolyte (LE), containing ions with higher mobility than the analytes, and a terminating electrolyte (TE), with ions of lower mobility. wikipedia.orgtandfonline.com
When an electric potential is applied, the analytes focus into distinct zones between the LE and TE, migrating at the same speed, hence the name "iso-tacho" (equal speed). wikipedia.orgnih.gov This results in a concentrating effect, making ITP particularly useful for trace analysis. nih.govnih.gov
Recent advancements have focused on developing novel electrolyte systems to improve the separation of this compound derivatives. For instance, a new-generation terminating electrolyte, 4,4ʹ-bis[(1-morpholinio-methyl)spirobi(1-sila-2,5-dioxacyclopentan-3-on)at], has been developed for the ITP analysis of biologically active this compound derivatives, allowing for determination over a wide pH range (3-12). tandfonline.com
ITP can also be coupled with other techniques, such as capillary zone electrophoresis (CZE), in a method known as ITP-CZE. nih.gov This combination leverages the preconcentrating and cleansing effect of the ITP step, allowing for the injection of larger sample volumes and achieving significantly lower detection limits compared to conventional CE. nih.gov
Table 3: Research Findings on Isotachophoresis for this compound Analysis
| Technique | Analyte Type | Key Finding | Optimized Condition | Detection Limit | Reference |
|---|---|---|---|---|---|
| Capillary ITP | This compound derivatives | Development of a new terminating electrolyte enabling analysis in a wide pH range (3-12). | Voltage: 12 kV | Not specified | tandfonline.com |
Fluorescence Polarization (FP) Assays for Binding Studies
Fluorescence Polarization (FP) is a homogeneous technique used to investigate molecular interactions in solution, such as the binding of a small molecule (ligand) to a larger molecule (e.g., a protein or nucleic acid). nih.govnih.gov The principle is based on the observation that the degree of polarization of emitted light from a fluorescently labeled molecule is inversely proportional to its rate of molecular rotation. nih.gov
In a typical FP assay for binding studies:
A small, fluorescently labeled molecule (the tracer, which could be a this compound derivative) is used. When unbound in solution, it rotates rapidly, and when excited with polarized light, it emits depolarized light. This results in a low FP value. thermofisher.com
When this tracer binds to a much larger molecule (e.g., a receptor protein), its rotational motion is significantly slowed down. thermofisher.com
This slower rotation means that upon excitation with polarized light, the emitted light remains largely polarized, resulting in a high FP value. bpsbioscience.com
By measuring the change in fluorescence polarization, one can quantify the extent of binding between the tracer and its partner. nih.gov This technique is particularly valuable for high-throughput screening (HTS) in drug discovery, as it is a simple "mix-and-read" method that does not require separation steps. nih.gov
FP assays can be performed in a competitive format to study the binding of unlabeled molecules, such as native stilbenes. In this setup, an unlabeled this compound would compete with the fluorescent tracer for binding to the target protein. A decrease in the FP signal would indicate that the unlabeled this compound is displacing the tracer, allowing for the determination of its binding affinity. nih.gov This makes FP a powerful tool for characterizing the interactions of stilbenes with biological targets like enzymes or receptors. nih.gov
Table 4: Principles and Applications of Fluorescence Polarization Assays
| Principle | Description | Application in Binding Studies | Advantages |
|---|---|---|---|
| Molecular Rotation and Polarization | Small, free-tumbling fluorescent molecules rapidly depolarize emitted light (low FP). Large complexes with bound fluorescent molecules tumble slowly, maintaining light polarization (high FP). thermofisher.com | Quantifies the fraction of a fluorescently labeled ligand that is bound to a larger protein or receptor by measuring the increase in polarization. nih.gov | Homogeneous (no separation needed), rapid, suitable for high-throughput screening, requires small sample volumes. nih.govbpsbioscience.com |
| Competitive Binding | An unlabeled compound competes with the fluorescent tracer for the binding site on the target molecule. Displacement of the tracer by the unlabeled compound leads to a decrease in the FP signal. | Allows for the determination of binding affinities (e.g., Ki or IC50 values) for unlabeled ligands, such as natural stilbenes, by measuring their ability to displace a known fluorescent ligand. nih.gov | Enables screening of libraries of non-fluorescent compounds for binding activity. |
Stilbene in Materials Science: Fundamental Principles and Functionalization
Design and Synthesis of Stilbene-Based Polymeric Materials
The incorporation of this compound moieties into polymer architectures allows for the precise tuning of material properties. Depending on the placement of the this compound unit, polymers can be designed with this compound end-groups, or with this compound units integrated into the main or side chains of the polymer.
Polymers with this compound End-Groups
Polymers featuring this compound units at their chain ends can be synthesized through various controlled polymerization techniques. One effective method is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the preparation of "living" polymers, such as poly(methyl methacrylate) (PMMA) and polystyrene (PS), which can then be "capped" with this compound derivatives. For instance, studies have shown that living PMMA can be effectively end-capped with labeled this compound derivatives with efficiencies as high as 63%. This approach offers a straightforward route to well-defined polymers with photoresponsive end-groups, enabling applications in surface modification and the synthesis of block copolymers.
The efficiency of this end-capping process is dependent on the nature of the polymer and the specific this compound derivative used. While PMMA has demonstrated successful capping, the capping of "living" polystyrene with various olefins, including stilbenes, has been reported to be generally less efficient.
This compound-Containing Main-Chain and Side-Chain Polymers
This compound units can also be integrated directly into the polymer backbone (main-chain) or as pendant groups (side-chain), leading to materials with distinct properties and functionalities.
Main-Chain Polymers: The synthesis of polymers with this compound units in the main chain can be achieved through methods like ring-opening polymerization (ROP). A notable example involves the use of "stiff-stilbene" lactones. These cyclic monomers, which contain a sterically constrained this compound unit, can undergo photo-triggered ROP. The reversible E/Z photoisomerization of the stiff-stilbene core dynamically modulates the ring strain of the lactone, enabling control over the polymerization and depolymerization processes. This strategy has led to the development of sustainable polymeric materials with tunable thermal and optical properties, with some derivatives exhibiting liquid crystalline behavior.
Another approach to main-chain this compound polymers is the alternating copolymerization of substituted stilbenes with other monomers, such as maleic anhydride (B1165640). This method can produce highly functional, semi-rigid copolymers with a well-defined spatial arrangement of functional groups along the polymer backbone.
Side-Chain Polymers: A common strategy for creating functional polymers is to attach this compound moieties as side chains to a flexible polymer backbone, such as polyacrylate, polymethacrylate, or polyoxetane. This approach combines the processability of the polymer backbone with the unique properties of the this compound side groups. For example, side-chain liquid crystalline polymers (SCLCPs) have been synthesized by incorporating "bridged this compound" mesogens. These materials exhibit liquid crystalline phases over a broad temperature range and can possess high fluorescence quantum yields. The synthesis of such polymers often involves the radical polymerization of acrylic or methacrylic monomers containing the this compound mesogen.
Cationic ring-opening polymerization of oxetane monomers bearing pendant trans-stilbene (B89595) mesogenic units is another route to side-chain this compound-containing polymers. The thermal and mesomorphic properties of these polyoxetanes are influenced by the length of the spacer connecting the this compound unit to the backbone and the nature of the terminal alkyl groups on the this compound moiety.
Optoelectronic Properties of this compound-Containing Materials
The inherent photophysical properties of the this compound chromophore make this compound-containing materials highly attractive for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells.
Organic Light-Emitting Diodes (OLEDs) Component Research
This compound derivatives are well-known for their blue photoluminescence, a crucial component for full-color displays and white lighting applications. Diarylamino-substituted stilbenes, in particular, have shown great promise as efficient blue emitters in OLEDs. The diarylamine moieties enhance hole transport properties and improve the fluorescent quantum yield by reducing non-radiative cis-trans photoisomerization pathways.
To mitigate concentration quenching, a phenomenon that reduces emission intensity at high concentrations, sterically bulky groups like tert-butyl groups can be introduced into the diarylamine moiety. This strategy prevents intermolecular π-π stacking interactions. OLEDs fabricated using such blue-light-emitting bis(diarylamino)this compound derivatives as dopants have demonstrated high performance.
| Compound Type | Key Features | OLED Performance Metrics |
| Bis(diarylamino)this compound derivatives with tert-butyl groups | High photoluminescence quantum yield (0.82–0.99), narrow emission spectra (FWHM 58–60 nm) | Maximum luminance: 8861 cd/m² at 12.0 V, Luminous efficiency: 6.82 cd/A at 20 mA/cm², Power efficiency: 2.72 lm/W at 20 mA/cm², CIE coordinates: (0.158, 0.187) at 10.0 V |
| Diarylamino-substituted this compound derivatives with various arylamine groups | High photoluminescence quantum yield (0.67–0.98), narrow emission spectra (FWHM 58–65 nm) | Maximum luminance: 12590 cd/m², Luminous efficiency: 9.10 cd/A at 20 mA/cm², Power efficiency: 3.74 lm/W at 20 mA/cm², CIE coordinates: (0.155, 0.195) at 10.0 V |
These results highlight the potential of this compound-based materials as highly efficient blue dopants for OLED applications.
Organic Photovoltaic (OPV) Cell Active Layers
The active layer in an organic photovoltaic cell is where photons are absorbed and converted into charge carriers. The efficiency of this process is highly dependent on the molecular structure and morphology of the materials used. While extensive research has been conducted on various conjugated polymers for OPV active layers, the application of this compound-containing polymers in this area is less explored.
The fundamental requirements for an efficient active layer material include a broad absorption spectrum to capture a significant portion of the solar spectrum, suitable HOMO and LUMO energy levels for efficient charge separation and transport, and good film-forming properties to create an optimal morphology. The tunable electronic and optical properties of this compound derivatives suggest their potential as components in donor-acceptor systems for OPV applications. Further research is needed to design and synthesize this compound-based polymers that meet the specific requirements for high-performance organic solar cells.
Photofunctional Materials Based on this compound Photoswitches
The reversible photoisomerization of the this compound double bond between its trans (E) and cis (Z) forms is the basis for its use as a molecular photoswitch. This transformation induces significant changes in molecular geometry, which can be harnessed to create photofunctional materials that respond to light stimuli.
"Stiff-stilbene," a derivative where the phenyl rings are part of a fused ring system, is a particularly promising photoswitch. This structural constraint prevents unwanted side reactions, such as photocyclization, that can occur with simple this compound. Stiff-stilbene exhibits a high quantum yield for photoisomerization and excellent thermal stability of both isomers.
The large geometric change upon isomerization in stiff-stilbene has been utilized to control the assembly and disassembly of supramolecular polymers. For example, photoresponsive AA/BB supramolecular polymers have been prepared using an E-stiff-stilbene bridged guest molecule and a disulfide-bridged bispillar rsc.orgarene host. The formation of these polymers can be regulated by light-induced isomerization of the stiff-stilbene unit.
Furthermore, the integration of stiff-stilbene units into polymer chains has led to the development of materials with photomechanical responses. By incorporating a stiff-stilbene isomer into the center of a polymer chain, the photoisomerization can induce conformational changes in the polymer, leading to macroscopic effects such as contraction or expansion of the material. This principle opens the door to applications in areas such as light-activated actuators and sensors.
Photoresponsive Polymer Systems
Photoresponsive polymer systems incorporating this compound moieties are a significant area of research, leveraging the geometric and electronic changes of this compound's isomerization to influence the larger-scale properties and functions of the polymer. The reversible transformation between the planar trans isomer and the non-planar cis isomer, triggered by specific wavelengths of light, can induce substantial changes in polymer chain conformation, packing, and intermolecular interactions.
One prominent strategy involves the creation of supramolecular polymers where this compound units act as photo-switchable recognition sites. For instance, the self-assembly of monomers can be controlled by light. Irradiation can trigger either the association or dissociation of polymer chains, depending on the specific design of the monomer units. Stiff-stilbene derivatives, which are sterically hindered to prevent unwanted side reactions, are particularly useful in this context. Their clean and efficient photoisomerization allows for robust control over the polymerization and depolymerization processes. For example, the E to Z isomerization of stiff-stilbene units within cyclic monomers can modulate ring strain, providing a mechanism for light-driven ring-opening polymerization (ROP) and subsequent depolymerization for monomer recovery.
The table below summarizes the polymerization behavior of several photoswitchable stiff-stilbene-based lactone monomers under 390 nm irradiation.
| Monomer | Linker Length | Conversion (%) after 16h | Polymer Peak in GPC |
| M14 | 4 | Low | Not Detected |
| M25 | 5 | Low | Not Detected |
| M36 | 6 | 98 | Detected |
| M48 | 8 | 98 | Detected |
| M510 | 10 | 95 | Detected |
| M611 | 11 | 91 | Detected |
| This table is based on data presented in the Journal of the American Chemical Society, demonstrating the influence of linker length on the ring-opening polymerization of stiff-stilbene lactones. uq.edu.au |
Light-Controlled Material Properties
The photoisomerization of this compound units embedded within a polymer matrix serves as a powerful tool for remotely and non-invasively controlling a wide range of material properties. These changes are a direct consequence of the structural reorganization at the molecular level translating to macroscopic effects.
The transformation from discrete metallacycles to extended metallosupramolecular polymers, as described in the previous section, leads to significant changes in material morphology and photophysical properties. unamur.be For example, the discrete metallacycles may aggregate into spherical nanoparticles, while the extended polymer chains form long nanofibers. rsc.org This morphological transition is accompanied by a notable enhancement in fluorescence, providing a clear optical readout for the structural change. unamur.be The process is reversible; irradiation at a different wavelength can convert the stiff-stilbene back to its Z-configuration, leading to the disassembly of the nanofibers back into smaller species. rsc.org
In supramolecular polymer systems, the light-induced assembly and disassembly of polymer chains directly impact the material's bulk properties, such as viscosity. The formation of long polymer chains from smaller oligomers upon photoisomerization of a stiff-stilbene guest molecule within a host-guest system leads to a significant increase in the solution's viscosity. researchgate.net This change can be reversed by using another wavelength of light to trigger the back-isomerization, causing the polymers to disassemble and the viscosity to decrease.
Furthermore, the integration of stiff-stilbene lactones into polymers allows for the tuning of thermal properties. Polymers synthesized through the ring-opening polymerization of these photoswitchable monomers exhibit distinct thermal characteristics, such as specific glass transition temperatures (Tg), and some derivatives even show liquid crystalline behavior. uq.edu.au The ability to depolymerize these materials back to their original monomers via light stimulation introduces a paradigm for chemically recyclable and sustainable polymers with adaptable and responsive properties. uq.edu.au The development of this compound derivatives that can be switched using visible light, rather than UV light, is a significant advancement, as it reduces the potential for photodamage and allows for deeper light penetration into the material. tandfonline.comresearchgate.net
The following table illustrates the change in hydrodynamic diameter (Dh) of a metallosupramolecular polymer (MSP) system upon light-induced structural transformation.
| System State | Irradiation Wavelength (nm) | Hydrodynamic Diameter (Dh) (nm) |
| Metallosupramolecular Polymer (MSP 7) | - | 164.2 |
| After Disruption | 360 | 10.1 |
| This table is based on data from a study on photoinduced transformations of stiff-stilbene-based metallacycles, showing the reversible size change of the supramolecular structures in response to light. rsc.org |
Nonlinear Optical (NLO) Properties of this compound Derivatives
This compound derivatives, particularly those with a "push-pull" architecture, are a well-studied class of organic molecules for nonlinear optical (NLO) applications. This architecture consists of an electron-donating group (D) and an electron-accepting group (A) at opposite ends of the conjugated π-electron system of the this compound backbone. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to large changes in the molecule's dipole moment and significant NLO responses. researchgate.netnih.gov The delocalized π-system of the this compound bridge effectively mediates the interaction between the donor and acceptor groups, which is crucial for achieving high NLO activity.
The primary interest in these materials lies in their second-order NLO properties, which are responsible for phenomena such as second harmonic generation (SHG), where two photons of the same frequency are combined to generate a single photon with twice the frequency. rsc.org Organic NLO materials, like this compound derivatives, offer potential advantages over traditional inorganic crystals, including faster response times and the ability to be chemically tailored to optimize specific properties. nih.gov
Second Harmonic Generation Studies
Second harmonic generation is a key application for NLO materials and requires a non-centrosymmetric arrangement of the chromophores in the bulk material. rsc.org While a molecule may possess a large molecular hyperpolarizability, achieving a macroscopic SHG response depends on the collective alignment of these molecules in a solid-state or poled polymer matrix.
Researchers have synthesized various series of polar this compound derivatives to investigate their SHG efficiency. rsc.org By modifying the donor and acceptor groups and their positions on the phenyl rings, the NLO properties can be fine-tuned. The Kurtz-Perry powder technique is a common method for evaluating the SHG efficiency of new materials, typically by comparing their response to that of a standard reference material like urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP). rsc.orgmdpi.com
Studies have shown that the SHG intensity is highly dependent on the crystal structure. For example, the this compound derivative 2-chloro-3,4-dimethoxy-4′-nitrothis compound was found to crystallize in both centrosymmetric and non-centrosymmetric polymorphs. Only the non-centrosymmetric form exhibited a strong SHG signal, demonstrating an NLO activity over 32 times that of urea. rsc.org This highlights the critical importance of crystal engineering in the design of efficient SHG materials. Other derivatives, such as 5-bromo-2-hydroxy-3-nitro-4′-nitrothis compound and 4-dimethylamino-4′-nitrothis compound (DANS), have also been shown to crystallize in non-centrosymmetric space groups, making them suitable candidates for SHG applications. rsc.org
The table below presents the SHG efficiency of several this compound derivatives relative to urea, as determined by the Kurtz-Perry powder method.
| Compound | SHG Efficiency (vs. Urea) |
| 1a·non-centro (2-chloro-3,4-dimethoxy-4′-nitrothis compound) | >32 |
| 1b (5-bromo-2-hydroxy-3-nitro-4′-nitrothis compound) | 0.04 |
| 2a (4′-fluoro-4′′-nitro-1,4-diphenyl-1,3-butadiene) | 0.18 |
| This table is based on data from the New Journal of Chemistry, showcasing the SHG activity of different diaromatic derivatives. rsc.org |
Molecular Hyperpolarizabilities
The microscopic origin of the second-order NLO response is the first molecular hyperpolarizability, denoted by the tensor β. The magnitude of β is a measure of how efficiently a molecule can generate second-order NLO effects. For push-pull this compound derivatives, the dominant component of the β tensor is typically along the charge-transfer axis from the donor to the acceptor.
Theoretical calculations, often using quantum chemistry methods like Density Functional Theory (DFT), play a crucial role in predicting and understanding the hyperpolarizabilities of this compound derivatives. mdpi.comresearchgate.net These studies allow for the systematic investigation of structure-property relationships. For example, calculations have shown that increasing the strength of the donor and acceptor groups generally leads to an increase in the first hyperpolarizability. uq.edu.auresearchgate.net The nature of the conjugated bridge is also critical; this compound backbones are generally found to yield larger hyperpolarizabilities compared to azobenzene derivatives with similar donor-acceptor pairs. tandfonline.com
Experimental techniques, such as Hyper-Rayleigh Scattering (HRS), are used to measure the β values of molecules in solution. uq.edu.au Such measurements have confirmed the trends predicted by theoretical models. For example, HRS measurements on a series of this compound derivatives showed that the β value increased as the acceptor strength increased. uq.edu.au Furthermore, replacing the phenyl rings of this compound with heteroaromatic rings can also significantly enhance the hyperpolarizability. uq.edu.au The interplay between electronic and vibrational contributions to the total hyperpolarizability is also an important area of study, with both components often being of comparable magnitude and significantly influenced by the surrounding solvent environment. mdpi.com
The following table lists the calculated static first hyperpolarizability (β0) values for a this compound derivative with different donor and acceptor groups, demonstrating the structure-property relationship.
| Donor Group | Acceptor Group | β0 (10-30 esu) |
| -N(CH3)2 | -NO2 | 30.8 |
| -OH | -NO2 | 17.1 |
| -N(CH3)2 | -CN | 22.1 |
| This table presents representative theoretical values to illustrate the effect of substituent groups on the first hyperpolarizability of this compound. Actual values can vary based on the computational method and basis set used. |
Supramolecular Chemistry of Stilbene Systems
Photoresponsive Dynamic Supramolecular Assembly
The photoisomerization of stilbene units provides a powerful mechanism for controlling the dynamic assembly and disassembly of supramolecular architectures. By incorporating this compound photoswitches into molecular building blocks, researchers can regulate the formation, structure, and function of assemblies using light as a stimulus sioc-journal.cnacs.orgresearchgate.net. This photoresponsiveness allows for non-invasive control with high spatial and temporal precision acs.orgresearchgate.net.
Light-Driven Host-Guest Complexation
This compound derivatives can be integrated into host or guest molecules to create light-responsive host-guest systems. The photoisomerization of the this compound unit alters its shape and size, thereby changing its binding affinity or ability to fit within a host cavity or bind a guest. This allows for the light-controlled formation or dissociation of host-guest complexes.
For instance, this compound-based bis(cyclopeptides) have been shown to exhibit light- and protonation-controlled complex formation with sulfate (B86663) ions. The E and Z isomers of the stiff-stilbene linker, along with the protonation state of the sulfate anion (HSO₄⁻ vs. SO₄²⁻), lead to different assembly states with varying host-guest stoichiometries (1:1, 1:2, and 2:2). These complexes can be interconverted by light irradiation and acid/base addition, demonstrating a highly controllable responsive system rsc.orgrsc.org.
Another example involves this compound amide-α-cyclodextrin, where the photoisomerization of the this compound moiety from trans to cis induces structural changes in aqueous solutions. The trans isomer forms a double-threaded dimer with α-cyclodextrin, while photoisomerization to the cis form leads to the formation of nonthreaded supramolecular assemblies. The structures of these complexes are controllable by photoirradiation acs.orgnih.gov.
Furthermore, donor-acceptor this compound complexes within a macrocyclic host like cucurbit researchgate.neturil can form 1:1:1 ternary complexes. Irradiation of the charge-transfer band of such complexes can lead to selective photoreactivity, such as [2+2] photocycloaddition, which is influenced by the host's ability to template the reaction and protect intermediates chemrxiv.org.
Hydrogen Bond-Mediated Assemblies
Hydrogen bonding is a crucial non-covalent interaction in supramolecular assembly. This compound units can be functionalized with hydrogen bonding motifs, and their photoisomerization can be used to control the strength or geometry of these interactions, thereby regulating the assembly process.
Stiff-stilbene-based bis-urea monomers, for example, have been designed where the trans isomers form supramolecular polymers in organic solvents through intermolecular hydrogen bonding. The cis isomers, however, favor intramolecular hydrogen bonding, acting as inactive monomers for polymerization. Light-triggered trans-cis isomerization leads to depolymerization, while the reverse isomerization can induce polymerization and even reversible gel formation acs.orgnih.gov. This highlights how the geometric change upon this compound photoisomerization can switch between different hydrogen bonding patterns, controlling the assembly state.
Research has also explored the competitive influence of hydrogen bonding and van der Waals interactions on the self-assembly of this compound derivatives with carboxylic acid or ester groups on surfaces. The balance of these interactions dictates the resulting two-dimensional supramolecular nanostructure researchgate.netacs.org.
In another approach, a stiff-stilbene based monomer with quadruple hydrogen bonding units was shown to undergo distinct polymerization mechanisms depending on its isomeric state. The Z-isomer led to ring-chain polymerization, while the E-isomer followed an isodesmic growth mechanism, demonstrating photo control over hydrogen bond-directed supramolecular polymerization rsc.org.
Metal Bond-Directed Self-Assembly
Coordination-driven self-assembly, which relies on the formation of metal-ligand bonds, is a powerful method for constructing well-defined supramolecular structures like metallacycles and metallacages pnas.orgnih.govacs.org. Incorporating photoswitchable this compound ligands into these systems allows for light-controlled structural transformations.
Stiff-stilbene-based dipyridyl ligands have been used to construct photoresponsive supramolecular coordination complexes. The Z-configured ligand acts as a 0° donor, assembling with 180° di-Pt(II) acceptors to form discrete metallacycles. Photoirradiation induces isomerization to the E-configured ligand, which acts as a 180° donor, leading to the formation of extended metallosupramolecular polymers. This transformation is reversible by changing the wavelength of irradiation and is accompanied by significant morphological changes, from spherical nanoparticles to long nanofibers pnas.org.
Bis(crown)stilbenes can form complexes with metal cations through coordination to the crown ether moieties. The self-assembly of these this compound derivatives with alkali and alkaline-earth metal cations can lead to various complex stoichiometries, including 1:1, 1:2, and 2:2 bis-sandwich complexes, depending on the crown ether size and the cation size and nature rsc.orgresearchgate.net. These metal-coordinated assemblies can also exhibit photoactivity, such as stereoselective [2+2] photocycloaddition reactions rsc.orgresearchgate.netphotonics.ru.
Hydrophilic/Hydrophobic Interactions in Assembly
The interplay between hydrophilic and hydrophobic interactions is fundamental to the self-assembly of amphiphilic molecules in aqueous media, leading to structures like micelles, vesicles, and fibers nih.govkdpublications.in. This compound units can be incorporated into amphiphilic molecules, and their photoisomerization-induced change in molecular shape and polarity can be used to control these interactions and the resulting assembly structures.
Stiff-stilbene amphiphiles with charged end groups have been designed to create multicontrolled supramolecular assembling systems. Their photoswitchability in both organic and aqueous media allows for control over assembly behaviors using light, in addition to other stimuli like pH and counterions acs.orgnih.gov. These systems can assemble into macroscopic soft functional scaffolds acs.orgnih.gov.
The geometric differences between E and Z isomers of stiff-stilbene bis-urea amphiphiles significantly influence their assembly in water. The E-isomer, which is more planar, can form supramolecular polymers in water influenced by a combination of hydrogen bonding, π-stacking, and hydrophobic effects. The Z-isomer, being non-planar, primarily relies on hydrophobic effects for assembly, resulting in shorter fibers. This demonstrates how photoisomerization can tune the balance of driving forces for assembly in aqueous environments chinesechemsoc.org.
The supramolecular co-assembly of anionic and cationic stiff-stilbene amphiphiles has been shown to transform nanotubes into nanoribbons, controllable by light irradiation. This highlights the role of photo-controlled hydrophilic and hydrophobic interactions in regulating the morphology of co-assemblies researchgate.net.
This compound-Based Molecular Switches and Motors in Supramolecular Contexts
This compound derivatives are well-recognized as substructures for molecular switches due to their facile photoinduced E/Z isomerization icmp.lviv.uasioc-journal.cnnih.gov. When integrated into supramolecular systems, these this compound switches can be used to reversibly control the properties and functions of the larger assembly researchgate.netnih.gov. Molecular motors, which are molecules capable of unidirectional rotation powered by external stimuli, can also be based on or incorporate this compound-like structures, enabling controlled motion within supramolecular architectures nih.govacs.orgrsc.orgresearchgate.net.
Reversible Control of Supramolecular Properties
Examples include the reversible switching between different host-guest complex stoichiometries or assembly structures upon this compound photoisomerization, as seen with this compound-based cyclopeptides and cyclodextrin (B1172386) conjugates rsc.orgrsc.orgacs.orgnih.gov. The ability to switch between a supramolecular dimer and nonthreaded assemblies of this compound amide-α-cyclodextrin by photoirradiation is a direct demonstration of reversible control over supramolecular structure acs.orgnih.gov.
This compound-based molecular switches have also been constructed using supramolecular interactions, such as complexation with pillar acs.orgarene, to achieve functions like aggregation-induced emission (AIE) that the parent this compound derivative did not possess. This supramolecular strategy allows for the creation of molecular switches with enhanced or new properties sioc-journal.cn.
Molecular motors incorporating stiff-stilbene units can enable controlled motion within supramolecular assemblies. The unidirectional rotation of these motors, powered by light, can be influenced and potentially amplified within the supramolecular context, offering possibilities for dynamic and adaptive materials nih.govacs.orgrsc.org. The aggregation of motor-containing metallacycles with other components, controlled by the photoresponsive motor units, allows for the manipulation of hierarchical supramolecular structures nih.gov.
The ability of this compound photoisomerization to induce reversible changes in supramolecular systems makes them valuable components for developing responsive materials, molecular devices, and systems with tunable properties researchgate.netacs.orgicmp.lviv.uanih.govchinesechemsoc.org.
Integration into Mechanically Interlocked Molecules (e.g., Pseudorotaxanes)
This compound derivatives have been incorporated into mechanically interlocked molecules (MIMs), such as pseudorotaxanes. These structures involve a macrocyclic host threaded onto a linear guest molecule (the axle), with the components held together by non-covalent interactions or mechanical bonds. nih.govfrontiersin.org The photoisomerization of the this compound unit can be utilized to control the formation, dissociation, or movement within these structures.
For example, stiff-stilbene-containing macrocycles have been shown to switch between (Z)- and (E)-isomers upon light irradiation. The (Z)-isomers can effectively thread pyridinium (B92312) halide axles to form pseudorotaxane complexes. nih.gov The stability of these complexes can be influenced by the counteranion. nih.gov Upon light-induced isomerization to the (E)-isomer, the threading capability is significantly reduced. nih.gov This photo-controlled threading and dethreading process allows for the light-triggered exchange of the axle component between the macrocycle and a secondary host. nih.gov
Another example involves a photoresponsive monofunctionalized pillar fishersci.searene based on stiff this compound. The Z isomer of this system tends to form self-complexing wikipedia.orgpseudorotaxanes and [c2] daisy chains, while the E analog forms supramolecular polymers. rsc.org
Pseudorotaxane formation based on a this compound dye encapsulated within Cucurbit fishersci.cauril (CB fishersci.ca) has also been investigated. tandfonline.com In neutral or weak alkaline conditions, the this compound dye can be encapsulated within the cavity of CB fishersci.ca with a 1:1 stoichiometry. tandfonline.com Under acidic conditions, hydrogen bonding between a carboxyl group and the carbonyl of CB fishersci.ca facilitates the inclusion of another CB fishersci.ca molecule, leading to the formation of sioc-journal.cn or nih.govpseudorotaxanes. tandfonline.com
Self-Organization and Aggregation Phenomena
This compound derivatives are known to undergo self-organization and aggregation, leading to the formation of various supramolecular structures, including microcrystals, nanofibrillar networks, and gels. This behavior is driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. acs.orgrsc.orgresearchgate.netresearchgate.net
Formation of Microcrystals and Nanofibrillar Networks
The self-assembly of this compound-based molecules can result in the formation of ordered microcrystalline or nanofibrillar structures. These structures are often the basis for the formation of supramolecular gels. acs.orgrsc.orgresearchgate.net
For instance, cholesterol-stilbene tethered dyads have been shown to self-assemble into fibrous networked structures. acs.org Scanning electron microscopy (SEM) analysis has revealed that gelator molecules based on stiff-stilbene bridged bis-cholesterol organize into three-dimensional fibrillar networks in various solvents. acs.org These nanofibrillar networks, typically with diameters in the range of 50–100 nm, can further cross-link to form three-dimensional networks that immobilize the solvent, leading to gelation. acs.orgresearchgate.net
The specific non-bonding interactions play a crucial role in the formation of these networks. researchgate.net While some molecules may form microcrystalline networks, others can form efficient fibrous morphologies depending on their structure and the nature of intermolecular interactions like hydrogen bonding and C-H...O interactions. researchgate.net
Gelation Behavior and Morphological Transitions
Many this compound derivatives act as low-molecular-weight gelators (LMWGs), forming supramolecular gels through the self-assembly of molecules into a network that traps the solvent. rsc.orgresearchgate.net The gelation behavior and the morphology of the resulting gels can be influenced by the molecular structure of the this compound derivative, concentration, temperature, and solvent composition. acs.orgacs.orgmdpi.com
Photoisomerization of this compound units within gelator molecules can trigger gel-sol or sol-gel transitions and morphological changes. acs.orgresearchgate.net For example, a stiff-stilbene bridged bis-cholesterol gelator in certain mixed solvents forms three-dimensional fibrillar networks. acs.org Upon irradiation with UV light (385 nm), the gel networks disintegrate into a precipitate suspension, and the fibrous structures transform into irregular spherical-like aggregates. acs.org This demonstrates that light-induced conformational changes in the gelator significantly impact the self-assembled structures. acs.org
Studies using variable-temperature 1H NMR spectroscopy have provided insights into the composition, structure, and dynamics of this compound-cholesterol tethered dyad organogels. acs.org These studies indicate the existence of sol aggregates above the gel formation temperature, which are likely precursors to the gel network. acs.org The temperature dependence of the 1H relaxation rate suggests the involvement of both the this compound and cholesterol substructures in forming these aggregates and the subsequent gel. acs.org
Morphological transitions within gels, including transitions from thin fibrils to helical ribbons and nanotubes upon aging, have been observed in other gel systems and highlight the dynamic nature of these self-assembled structures. mdpi.com
This compound Derivatives as Photo-Switchable Ion Receptors
This compound derivatives, particularly stiff-stilbenes, have been explored as scaffolds for designing photo-switchable ion receptors. sioc-journal.cnacs.orgnih.govresearchgate.netrsc.org The photoinduced E/Z isomerization of the this compound unit allows for the modulation of ion binding affinity and selectivity. acs.orgresearchgate.net
Stiff-stilbenes are suitable for this application due to their rigid core structure, pronounced geometrical change upon isomerization, and good photoisomerization characteristics. sioc-journal.cnacs.org By incorporating ion-binding motifs, such as urea (B33335) groups, onto a stiff-stilbene scaffold, receptors can be created where the binding affinity for ions is significantly different between the E and Z isomers. acs.orgresearchgate.net
For instance, a stiff-stilbene photoswitch equipped with two urea anion-binding motifs showed strong binding of acetate (B1210297) and phosphate (B84403) to the (Z)-isomer, where the urea groups are in close proximity. acs.orgresearchgate.net Isomerization to the (E)-form separates the urea motifs, resulting in much weaker binding. acs.orgresearchgate.net This allows for the affinity to be tuned via light irradiation. acs.org Density functional theory (DFT) calculations suggest that oxo-anion binding to the (Z)-form involves multiple hydrogen bonds. acs.org
These photo-switchable ion receptors have potential applications in controlled catalysis, drug delivery, and the dynamic regulation of membrane transport. sioc-journal.cnacs.orgnih.gov
Charge-Transfer Complexation in this compound Supramolecular Systems
This compound derivatives can participate in charge-transfer (CT) complexation within supramolecular systems. This involves the interaction between an electron-donating this compound unit and an electron-accepting molecule, leading to the formation of a complex with distinct electronic and spectroscopic properties. rsc.orgresearchgate.netacs.orgdiva-portal.orgresearchgate.net
Bis(18-crown-6)this compound, acting as a π-donor, has been shown to form stable charge-transfer complexes with viologen analogues bearing ammonioalkyl groups (π-acceptors) in acetonitrile. rsc.orgresearchgate.netdiva-portal.org Electronic spectroscopy and 1H NMR measurements indicate the formation of both 1:1 and 2:1 charge-transfer complexes. rsc.orgresearchgate.netdiva-portal.org The stability of these complexes is influenced by geometric and electronic factors, and the structures have been analyzed using NMR data and X-ray diffraction. researchgate.netacs.orgdiva-portal.org
In some cases, these supramolecular CT complexes can act as optical sensors for metal ions. researchgate.net The complexation with metal cations can disrupt the pseudocyclic structure of the CT complex, leading to a change in the charge-transfer absorption band. researchgate.net
The formation of pseudocyclic 1:1 complexes involving ditopic binding of ammonium (B1175870) groups to crown-ether fragments has been observed in systems with bis(18-crown-6)this compound and ammonioalkyl derivatives of 4,4′-bipyridine. acs.org The stability of these complexes is higher with better geometric matching between the components. acs.org In certain cases, crystallization of these complexes can lead to the formation of coordination polymers. acs.org
Mechanistic Studies of Stilbene Interactions with Biological Systems
Enzymatic Biosynthesis and Metabolic Pathways in Organisms
The biosynthesis of stilbenes in plants primarily occurs through the phenylpropanoid pathway. This pathway provides the necessary precursors for the synthesis of the stilbene backbone.
Phenylpropanoid Pathway Intermediates
The phenylpropanoid pathway is a key plant secondary metabolism route responsible for synthesizing a wide array of phenolic compounds, including stilbenes, flavonoids, lignins, and coumarins. scirp.orgmdpi.comfrontiersin.org The pathway begins with the aromatic amino acid L-phenylalanine, derived from the shikimate pathway. mdpi.comencyclopedia.pubjapsonline.com
Key enzymes in the initial steps of this pathway include phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to form trans-cinnamic acid. mdpi.comencyclopedia.pub In some plants, a bifunctional phenylalanine/tyrosine ammonia-lyase (PTAL) can also convert L-tyrosine directly to p-coumaric acid. mdpi.comencyclopedia.pub Trans-cinnamic acid can then be hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 enzyme, to produce p-coumaric acid. mdpi.comgoogle.com Subsequently, 4-coumarate: CoA ligase (4CL) activates p-coumaric acid to its coenzyme A thioester, p-coumaroyl-CoA. scirp.orgmdpi.comgoogle.com p-Coumaroyl-CoA serves as a crucial branching point in the phenylpropanoid pathway, leading to the synthesis of various phenolic metabolites. scirp.orggoogle.com Malonyl-CoA, another key intermediate, is produced through the carboxylation of acetyl-CoA catalyzed by acetyl-CoA carboxylase. encyclopedia.pub
These intermediates, particularly p-coumaroyl-CoA and malonyl-CoA, are then utilized by specific enzymes to form different classes of compounds. scirp.orgencyclopedia.pub
Role of this compound Synthase (STS) in Phytoalexin Production
This compound synthase (STS) is a key enzyme in the biosynthesis of stilbenes and is central to their role as phytoalexins. scirp.orgencyclopedia.pub Phytoalexins are antimicrobial compounds produced by plants in response to stress, such as microbial infection or UV irradiation. mdpi.commdpi.comresearchgate.net
STS catalyzes the committed step in this compound biosynthesis, condensing a p-coumaroyl-CoA starter molecule with three molecules of malonyl-CoA through sequential decarboxylative additions of acetate (B1210297) units. scirp.orgencyclopedia.pub This process forms a linear tetraketide intermediate. mdpi.comencyclopedia.pub Unlike chalcone (B49325) synthase (CHS), which uses the same substrates but catalyzes a different cyclization pattern leading to flavonoids, STS catalyzes an alternative intramolecular C2→C7 aldol (B89426) condensation of the tetraketide intermediate, resulting in the formation of the this compound backbone. mdpi.comencyclopedia.pub
A well-studied example is resveratrol (B1683913) synthase (a type of STS), which catalyzes the formation of trans-resveratrol from p-coumaroyl-CoA and malonyl-CoA. scirp.orgencyclopedia.pub Pinosylvin (B93900) synthase, another STS, synthesizes pinosylvin from cinnamoyl-CoA and malonyl-CoA. wikipedia.org
The expression of STS genes is often closely coordinated with the induction of PAL and is triggered by environmental factors, including biotic and abiotic stimuli. scirp.orgmdpi.comresearchgate.net The introduction of STS genes into non-stilbene-producing plants can lead to the synthesis of this compound phytoalexins and enhanced resistance to pathogens. scirp.orgmdpi.comnih.gov
Bacterial Biosynthesis Routes and Enzymes
While primarily known for their plant biosynthesis, stilbenes can also be produced by microorganisms, including bacteria, through distinct enzymatic routes. nih.govuminho.ptnih.gov This has become an area of interest for biotechnological production of stilbenes. uminho.ptbio-conferences.org
In contrast to the type III polyketide synthase (PKS) mechanism involving STS in plants, bacterial this compound biosynthesis can involve different enzyme systems. For example, in Photorhabdus luminescens, this compound is produced through the collaboration of two enzymes: the β-ketosynthase StlD and the aromatase StlC. nih.gov StlD catalyzes the condensation of a β-ketoacyl starter with an α,β-unsaturated-acyl substrate, leading to the formation of an isopropylstyrylcyclohexanedione intermediate. nih.gov Subsequently, StlC converts this intermediate to this compound. nih.gov Structural studies of StlD have revealed novel catalytic machinery for the condensation of acyl substrates. nih.gov
Metabolic engineering approaches have been employed to introduce plant this compound biosynthetic pathways into bacteria like Escherichia coli and Corynebacterium glutamicum for heterologous production of stilbenes such as resveratrol and pterothis compound (B91288). uminho.ptnih.govbio-conferences.orgfrontiersin.orgasm.orgresearchgate.net These engineered bacterial systems typically involve the expression of enzymes like tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate-CoA ligase (4CL), and this compound synthase (STS) to convert precursors like tyrosine or phenylalanine into the desired this compound compounds. frontiersin.orgasm.orgfrontiersin.orgfrontiersin.org
Molecular Mechanisms of Interaction with Proteins and Enzymes
Stilbenes can interact with a variety of proteins and enzymes at the molecular level, influencing their activity and downstream biological processes.
Modulation of Cytochrome P450 Enzymes (Molecular Level)
Stilbenes can interact with cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases crucial for the metabolism of a wide range of endogenous and exogenous compounds, including drugs and xenobiotics. mdpi.comresearchgate.net These interactions can lead to the modulation of CYP enzyme activity, affecting the pharmacokinetics and biological activity of stilbenes themselves and other co-administered substances.
Studies have investigated the interaction of stilbenes and their derivatives with various CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1. mdpi.comresearchgate.netnih.govresearchgate.net For instance, trans-stilbene (B89595) derivatives have been evaluated for their inhibitory activities on human recombinant CYP1A1, CYP1A2, and CYP1B1. nih.gov Molecular modeling studies have provided insights into the potential binding poses of this compound derivatives within the active sites of CYP enzymes, suggesting interactions with key amino acid residues and the heme iron. researchgate.netnih.gov
Specific this compound derivatives have demonstrated varying degrees of inhibitory potency and selectivity towards different CYP isoforms. nih.govresearchgate.net For example, certain methoxy- and methylthio-substituted trans-stilbenes have shown potent and selective inhibitory effects on CYP1A1 and CYP1B1 activities. nih.govresearchgate.net These interactions can influence the metabolic fate of stilbenes and potentially impact the activation or detoxification of other compounds metabolized by these enzymes. nih.govresearchgate.net The modulation of CYP enzymes by stilbenes highlights a significant aspect of their interaction with biological systems, with potential implications for drug metabolism and toxicology. mdpi.comresearchgate.net
Binding to Membrane Transporters (Molecular Level)
Stilbenes have been shown to interact with membrane transporters, particularly those belonging to the ATP-binding cassette (ABC) transporter family, which are often implicated in multidrug resistance (MDR) in cancer cells and microbes bibliotekanauki.plresearchgate.netresearchgate.netmdpi.com. Overexpression of these transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), is a primary mechanism by which cells extrude cytotoxic drugs, reducing their intracellular concentration and leading to treatment failure bibliotekanauki.plresearchgate.netresearchgate.net.
The possible mechanism by which stilbenes reverse MDR involves their direct interaction with these transporters, potentially at substrate recognition sites bibliotekanauki.plresearchgate.netfrontierspartnerships.org. Some studies suggest that stilbenes may compete with transported substrates for binding to these efflux pumps bibliotekanauki.plresearchgate.netfrontierspartnerships.org. For instance, stilbenes like resveratrol (RSV) and pterothis compound (PTE) have been reported to down-regulate the expression of the gene encoding P-gp (MDR1), thereby affecting the translation and function of the transporter researchgate.net. This provides a potential avenue for combining this compound-like compounds with chemotherapeutic drugs to overcome drug resistance researchgate.net.
Stilbenesulfonate derivatives have also been historically used as inhibitors to study anion transport proteins, such as band 3 (AE1, SLC4A1), the major transmembrane protein in red blood cells responsible for chloride/bicarbonate exchange physiology.orgnih.gov. These derivatives bind to the external transport site of the band 3 protein, competitively inhibiting anion exchange physiology.orgnih.gov. Studies using stilbenedisulfonates like 4-benzamido-4'-isothiocyano-stilbene-2,2'-disulfonate (BIDS) have indicated that these compounds bind to a site that overlaps with both the anion transport site and a "modifier site" on a band 3 monomer nih.gov. Biochemical studies revealed one stilbenedisulfonate binding site per subunit of the band 3 dimer physiology.orgnih.gov.
Bacterial efflux pumps, such as the Resistance-nodulation-division (RND)-type AcrAB-TolC pump in Gram-negative bacteria like Photorhabdus laumondii, can also be affected by stilbenes. These pumps contribute to the intrinsic antibiotic resistome and are involved in the detoxification and export of various compounds, including this compound derivatives produced by the bacteria themselves researchgate.net. The mechanism involves the efflux pump-mediated extrusion of stilbenes from the bacterial cell, contributing to the bacteria's ability to survive under high concentrations of these potentially toxic compounds researchgate.net.
Interaction with DNA Repair Proteins (Molecular Level)
Stilbenes have been implicated in influencing DNA repair mechanisms, often in the context of their potential anticancer activities. Research suggests that this compound compounds can induce DNA damage and subsequently activate DNA repair pathways mdpi.comresearchgate.net.
Proteomic analysis of cells treated with certain this compound derivatives has identified changes in the expression of proteins involved in DNA repair researchgate.net. For example, some newly synthesized this compound derivatives were found to induce DNA repair mechanisms in cancerous cells researchgate.net.
Specific interactions with DNA repair proteins, such as members of the poly (ADP-ribose) polymerase (PARP) family, have been explored. Tankyrase 1 and 2 (TNKS1 and TNKS2), which are telomerase-specific PARPs, are involved in telomere maintenance and interact with target proteins to regulate various cellular processes mdpi.com. While the direct binding of stilbenes to TNKS or other PARP family members at a molecular level requires further detailed investigation, studies have shown a potential synergistic effect between this compound compounds and PARP1 inhibitors in inhibiting cancer cell proliferation nih.gov. This suggests that stilbenes may impair DNA repair pathways, making cancer cells more vulnerable to PARP inhibition nih.gov. For instance, combining a this compound analog with a PARP1 inhibitor significantly inhibited the proliferation of non-small cell lung cancer cells and inhibited homologous recombination (HR) repair, leading to increased DNA damage nih.gov.
Stilbenes can trigger cellular senescence, a state of stable cell cycle arrest, which can be induced by various stimuli including DNA damage mdpi.com. This further supports the notion that stilbenes interact with pathways related to DNA integrity and repair.
Mechanistic Aspects of Antioxidant Activity (Molecular Level)
The antioxidant activity of stilbenes is a well-documented property, primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems nih.govcapes.gov.brmdpi.com. At the molecular level, this activity involves several key mechanisms.
Radical Scavenging Mechanisms
Stilbenes can directly scavenge free radicals through the transfer of a hydrogen atom (HAT) or a single electron (SET) nih.govrsc.orgresearchgate.netresearchgate.netnih.govrsc.orgresearchgate.net. The specific mechanism can depend on factors such as the structure of the this compound, the nature of the radical, and the solvent environment mdpi.comnih.govresearchgate.net.
In the HAT mechanism, the this compound donates a hydrogen atom to the free radical, often from a hydroxyl group, forming a more stable this compound radical nih.govrsc.orgresearchgate.netrsc.org. The stability of the resulting this compound radical is enhanced by resonance delocalization across the this compound structure, which contributes to its radical-scavenging capacity tubitak.gov.tracademie-sciences.fr. Computational studies suggest that for methylperoxyl radicals, HAT is a main scavenging mechanism for stilbenes in the gas phase and in solutions rsc.orgresearchgate.netrsc.org. The presence of hydroxyl groups, particularly in specific positions on the aromatic rings, can significantly influence the HAT activity by lowering the bond dissociation energy (BDE) of the O-H bond rsc.orgresearchgate.netacademie-sciences.fr. For example, the presence of O-H groups in ring B can increase antioxidant activity due to a decrease in the BDE of the O4'-H rsc.orgresearchgate.net. Conversely, the replacement of a hydrogen atom in the O-H groups by a methyl group can reduce radical scavenging capacity rsc.orgresearchgate.net.
The SET mechanism involves the transfer of a single electron from the this compound antioxidant to the radical, resulting in the ionization of both species nih.gov. This mechanism can occur simultaneously with HAT, and its prevalence is influenced by solvent polarity and the ability to form hydrogen bonds mdpi.comresearchgate.net. In solvents that support ionization, like methanol (B129727), the sequential proton loss electron transfer (SPLET) mechanism, a variant of SET, can significantly contribute to the radical scavenging activity nih.govresearchgate.net. Studies on 4-mercaptostilbenes, for instance, showed that in methanol, the reactions with certain radicals proceed mainly through a SPLET mechanism nih.gov.
The antioxidant activity appears to be related to the molecular structure, particularly the presence and position of hydroxyl groups and the extent of conjugation within the this compound molecule tubitak.gov.tracademie-sciences.frmdpi.com.
Molecular-Level Studies of Anti-Microbial and Anti-Fungal Actions
Stilbenes exhibit antimicrobial and anti-fungal activities through various molecular mechanisms, often involving the disruption of microbial cellular processes nih.govmdpi.commdpi.comnih.govmdpi.com.
Disruption of Microbial Cellular Processes
One of the primary mechanisms of action for stilbenoids is the targeting and disruption of the microbial cell membrane nih.govmdpi.commdpi.comnih.govresearchgate.net. This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately cell death nih.govmdpi.com. For example, longistylin A, a this compound, mediates its anti-MRSA activity by disturbing the bacterial membrane potential and increasing permeability nih.gov. Pterothis compound has been shown to cause destruction of endoplasmic reticulum, nuclear, and mitochondrial membranes in fungal conidia nih.govpagepressjournals.org. The hydrophobicity of stilbenoids appears to correlate with their antifungal activity, suggesting that increased diffusion through the cytoplasmic membrane plays a role mdpi.comnih.govpagepressjournals.org. Methylation of hydroxyl groups, as seen in pterothis compound compared to resveratrol, can enhance this lipophilicity and thus improve membrane penetration and antifungal activity mdpi.comnih.gov.
Stilbenes can also interfere with essential microbial enzymes and metabolic pathways. Some this compound derivatives, including resveratrol and its analogs, have been shown to inhibit the enzyme tyrosinase in fungi mdpi.com. In bacteria, stilbenes can inhibit the phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS), a crucial system for carbohydrate transport and energy metabolism mdpi.comfrontiersin.org. Cajanin this compound acid (CSA), for instance, inhibits vancomycin-resistant Enterococcus by inhibiting its PTS, thus hindering normal growth and metabolic functions frontiersin.org. Stilbenes have also been reported to interfere with enzymes involved in DNA synthesis by inhibiting enzymes that rewind DNA after copying mdpi.com.
Other mechanisms include the inhibition of ATP synthase, reducing cellular energy production mdpi.commdpi.com. Resveratrol can reversibly bind to ATP synthase in bacteria like E. coli and Mycobacterium smegmatis, inhibiting their proliferation mdpi.com. Stilbenes can also suppress ATPase activity and ATP synthesis mdpi.com.
Furthermore, stilbenes can affect bacterial cell wall synthesis researchgate.net and inhibit biofilm formation, a key virulence factor for many pathogens mdpi.com. Resveratrol has demonstrated the ability to inhibit biofilm formation in both Gram-negative and Gram-positive bacteria mdpi.com.
Inhibition of Fungal Growth Mechanisms
Stilbenoids, including resveratrol and its derivatives, are produced by plants as a defense mechanism against microbial infection, particularly fungal pathogens nih.gov. These compounds contribute to the plant's innate resistance apsnet.org. Studies have investigated the antifungal activity of stilbenes against various filamentous fungi and yeasts nih.gov. The effectiveness of stilbenoids against fungi appears to be related to their chemical structure, although a clear relationship between the number or position of hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups and antimicrobial activity has not been definitively established nih.gov.
Monomeric stilbenoids, such as piceatannol (B1677779) and 3'-hydroxy-pterothis compound, have shown activity against mycotoxigenic fungi nih.gov. Pterothis compound, a dimethylated this compound, has demonstrated more effective inhibition of conidial germination and mycelium growth of Botrytis cinerea compared to resveratrol nih.gov. Electron microscopy studies indicate that pterothis compound inhibits B. cinerea by altering hyphal and conidiophore morphology, leading to the destruction of the plasma membrane and organelles researchgate.net. Pterothis compound-mediated disease suppression in table grapes has also been linked to a loss of plasma membrane integrity researchgate.net. Some fungi can metabolize stilbenes, potentially reducing their inhibitory effects apsnet.org. For instance, Sclerotinia sclerotiorum and Rhizoctonia solani can degrade resveratrol, allowing them to resume growth after initial inhibition, while Macrophomina phaseolina shows lower capacity for pterothis compound degradation apsnet.org.
Table 1: Antifungal Activity of Selected Stilbenoids
| Compound | Activity Against Fungi (General) | Specific Observations | Source |
| Resveratrol | Moderate | Minimal inhibition of Pyricularia oryzae mycelium growth. Converted to fungitoxic derivative by fungal laccase in B. cinerea. Degradation by some fungi observed. | nih.govapsnet.orgacs.org |
| Pterothis compound | Potent | More effective than resveratrol against B. cinerea. Inhibits conidial germination and mycelium growth. Alters hyphal morphology, disrupts plasma membrane. Lower degradation by M. phaseolina. | nih.govapsnet.orgresearchgate.net |
| Piceatannol | Active | More active against tested fungi compared to dimeric derivatives. Activity abolished in P. oryzae with additional -OH group. | nih.govacs.org |
| 3'-hydroxy-pterothis compound | Active | Active against mycotoxigenic fungi. | nih.gov |
| (±)-trans-δ-viniferin | Active | Active against mycotoxigenic fungi. | nih.gov |
| Pallidol | Active | Active against mycotoxigenic fungi. | nih.gov |
Molecular Investigations of Antiproliferative Mechanisms
Stilbenes, particularly derivatives of resveratrol and combretastatin (B1194345) A-4 (CA-4), have garnered attention for their potential antiproliferative activities against cancer cells nih.govresearchgate.net. Their anticancer effects are associated with various molecular mechanisms, including cell cycle arrest, induction of apoptosis, senescence, autophagy, and inhibition of invasion and metastasis nih.gov.
Inhibition of Tubulin Polymerization
Microtubules, formed by the polymerization of α- and β-tubulin dimers, are crucial for cell division and intracellular transport researchgate.netmdpi.com. Agents that interfere with microtubule dynamics, known as microtubule interfering agents (MIAs), can inhibit tubulin polymerization or stabilize microtubules, leading to cell cycle arrest at the G2/M phase and ultimately cell death mdpi.commdpi.com. Stilbenes, including CA-4 and some trans-resveratrol analogs, are recognized as MIAs nih.govresearchgate.net.
CA-4, a potent cytotoxic cis-stilbene (B147466), binds to β-tubulin at the colchicine-binding site, thereby inhibiting tubulin polymerization researchgate.net. Hybrid compounds containing a trans-stilbene moiety have also been shown to inhibit tubulin polymerization and induce G2/M cell cycle arrest, with molecular docking studies suggesting binding to the colchicine (B1669291) site eurekaselect.com. Some 4′-methylthio-trans-stilbene derivatives, analogs of trans-resveratrol, have been found to enhance tubulin polymerization in a dose-dependent manner, with the sulfur atom potentially interacting with residues in the paclitaxel (B517696) binding site of β-tubulin nih.gov. This indicates that different this compound structures can affect tubulin dynamics through distinct mechanisms or binding sites.
Table 2: this compound Derivatives and Tubulin Interaction
| Compound | This compound Type | Effect on Tubulin Polymerization | Proposed Binding Site | Cell Cycle Effect | Source |
| Combretastatin A-4 (CA-4) | cis | Inhibition | Colchicine site | G2/M arrest | researchgate.net |
| 3,4,5-trimethoxy-4′-methylthio-trans-stilbene | trans | Enhancement | Paclitaxel site | G2/M arrest | nih.gov |
| 2,4,5-trimethoxy-4′-methylthio-trans-stilbene | trans | Enhancement | Paclitaxel site | G2/M arrest | nih.gov |
| This compound-pentadienone hybrid compound 13 | trans | Inhibition (destabilization) | Colchicine site | G2/M arrest | eurekaselect.com |
Induction of Apoptotic Pathways (Molecular Triggers)
Stilbenes are considered powerful proapoptotic agents capable of triggering various pathways leading to programmed cell death in cancer cells frontiersin.org. Apoptosis can be initiated through extrinsic or intrinsic pathways, involving a cascade of caspases mdpi.commdpi.com.
Resveratrol, a well-studied this compound, can induce apoptosis through multiple mechanisms. These include the involvement of Bcl-2 family proteins (downregulation of anti-apoptotic Bcl-2 and promotion of pro-apoptotic Bax expression), depolarization of mitochondrial membranes, and activation of caspases, particularly caspase-9 frontiersin.orgmdpi.comresearchmap.jp. Resveratrol's effects on apoptosis can be dependent or independent of CD95-signaling researchmap.jp. It can also interact with the TNF-related apoptosis-inducing ligand (TRAIL) pathway, sensitizing resistant cancer cells to TRAIL-mediated apoptosis frontiersin.org.
Other stilbenes and this compound derivatives have also demonstrated proapoptotic activity. Piceatannol has been reported to induce apoptosis in certain cell lines independently of the CD95/Fas signaling pathway researchmap.jp. Some 4′-methylthio-trans-stilbene derivatives have shown proapoptotic activity comparable to resveratrol nih.gov. The induction of apoptosis by this compound compounds can involve the activation of pro-apoptotic genes or tumor suppressor genes like p53, which can upregulate apoptosis-related proteins (e.g., puma, noxa, bid, and bax) and interact with anti-apoptotic proteins like Bcl-2 and Bcl-xL mdpi.com.
Enzymatic Detoxification Pathways of this compound Derivatives
Xenobiotic compounds, including this compound derivatives, undergo enzymatic metabolism in biological systems, primarily for detoxification and excretion nih.gov. Two major enzyme systems involved are glutathione (B108866) transferases (GSTs) and epoxide hydrolases (EHs) nih.gov.
Epoxidation and Conjugation Mechanisms
Epoxide hydrolases catalyze the hydrolysis of epoxides to form the corresponding vicinal dihydrodiols nih.govontosight.aial-edu.com. This hydration reaction is generally considered a detoxification pathway, as it typically produces less reactive and more water-soluble metabolites nih.gov. This compound oxide, an epoxide derivative of this compound, can be formed through the oxidation of this compound ontosight.ai. Epoxide hydrolases, such as soluble epoxide hydrolase (sEH), are involved in the metabolism of trans-stilbene oxide diva-portal.orgpsu.edu. sEH primarily acts on trans-substituted and aliphatic epoxides, complementing the activity of microsomal epoxide hydrolase (mEH), which acts primarily on cis-substituted substrates diva-portal.org. The catalytic mechanism of epoxide hydrolases involves the formation of an enzyme-substrate ester intermediate, which is subsequently hydrolyzed al-edu.com.
Glutathione transferases (GSTs) are another family of enzymes involved in the metabolism of electrophilic compounds, including epoxides, by catalyzing their conjugation with glutathione nih.gov. This conjugation typically results in detoxification and facilitates excretion nih.gov. While the search results specifically mention the role of GSTs in detoxifying epoxides formed from other compounds al-edu.compsu.edu, the direct conjugation mechanisms of this compound derivatives with glutathione are not explicitly detailed in the provided snippets. However, it is a general pathway for epoxide detoxification.
The epoxidation of trans-stilbene to produce trans-stilbene oxide has been studied, often in the context of evaluating catalyst activity alfa-chemistry.com. This epoxidation forms the substrate for subsequent hydrolysis by epoxide hydrolases.
Table 3: Enzymes Involved in this compound Derivative Metabolism
| Enzyme Class | Mechanism | Relevance to Stilbenes/Derivatives | Source |
| Epoxide Hydrolases | Hydrolysis of epoxides to dihydrodiols | Metabolize this compound oxide (e.g., sEH acts on trans-stilbene oxide). | nih.govontosight.aial-edu.comdiva-portal.orgpsu.edu |
| Glutathione Transferases | Conjugation of electrophiles with glutathione | General detoxification pathway for epoxides. | nih.goval-edu.compsu.edu |
Analytical Methodologies for Stilbene Detection in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone of stilbene analysis, providing powerful separation of structurally similar compounds within intricate mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely employed technique for the analysis of stilbenes. researchgate.net The development of HPLC methods has focused on optimizing stationary phases, mobile phase compositions, and detection systems to achieve high resolution and sensitivity.
Commonly, C18 columns are used as the stationary phase, offering excellent separation of various this compound isomers and derivatives. nih.gov The mobile phase typically consists of a gradient mixture of an aqueous solvent (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). nih.govlth.se This gradient elution allows for the separation of compounds with a wide range of polarities in a single run. mastelf.com
Detection is a critical aspect of HPLC analysis of stilbenes. Photodiode Array (PDA) detectors are frequently used for quantification, measuring absorbance at the maximum wavelength of the specific this compound. nih.gov For enhanced sensitivity and selectivity, Fluorescence Detectors (FLD) are employed, as many stilbenes exhibit natural fluorescence. nih.gov The coupling of HPLC with mass spectrometry (HPLC-MS) provides the highest level of selectivity and structural information. researchgate.netchromatographyonline.com
Table 1: Examples of HPLC Gradient Programs for this compound Separation
| Matrix | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Reference |
|---|---|---|---|---|---|
| Transgenic Tomato | C18 narrow-bore | Water with 0.5% (v/v) formic acid | Acetonitrile | Multistep gradient of increasing B | nih.gov |
| Multiplier Onion | Agilent SB-C18 (2.1 mm × 100 mm, 1.8 µm) | Ultrapure water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | 0 min, 5% B; 9 min, 95% B; 10 min, 95% B; 11.1 min, 5% B; 14 min, 5% B | mdpi.com |
| Franconian Wines | Not specified | Not specified | Not specified | Not specified | acs.org |
This table is interactive and can be sorted by clicking on the column headers.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique for the analysis of stilbenes, particularly for volatile or semi-volatile derivatives. A significant advantage of GC is its high separation efficiency. However, a limitation for the analysis of non-volatile stilbenes is the requirement for a derivatization step to increase their volatility and thermal stability. nih.gov Silylation is a common derivatization technique used for this purpose. mdpi.com
The separation in GC is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (typically helium or hydrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. chromatographyonline.com Temperature programming, where the column temperature is increased during the analysis, is crucial for separating compounds with a wide range of boiling points. phenomenex.comchromatographyonline.com
GC-MS analysis provides both retention time and mass spectral data, which allows for highly confident identification of the this compound compounds. researchgate.net The mass spectrometer fragments the derivatized this compound molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.
Table 2: GC Temperature Programs for this compound Analysis
| Matrix | Column | Initial Temperature | Ramp Rate | Final Temperature | Hold Time | Reference |
|---|---|---|---|---|---|---|
| Blueberries | ZB-50 (3 m x 0.25 mm, 0.25-μm) | 150 °C | 25 °C/min to 260 °C, then 1 °C/min to 270 °C, then 60 °C/min to 320 °C | 320 °C | 2 min | chromatographyonline.com |
| Animal Tissues | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Electrophoretic Techniques
Electrophoretic techniques separate ions based on their electrophoretic mobility in an electric field. These methods offer high efficiency and require small sample volumes, making them suitable for the analysis of stilbenes in certain applications.
Isotachophoresis (ITP) is a powerful electrophoretic technique for the separation and concentration of ionic analytes. wikipedia.org In ITP, a sample is placed between a leading electrolyte (LE) with high mobility ions and a terminating electrolyte (TE) with low mobility ions. wikipedia.orgrjptonline.org When an electric field is applied, the analytes separate into distinct, consecutive zones based on their electrophoretic mobilities, migrating at the same speed. wikipedia.org
The development of ITP methods for this compound analysis has focused on designing appropriate electrolyte systems to achieve optimal separation. This includes the selection of the leading and terminating ions, their concentrations, and the pH of the electrolytes. researchgate.net The technique has been successfully applied to the separation and determination of biologically active this compound derivatives.
The choice of the terminating electrolyte (TE) is critical in isotachophoresis as its ions must have lower mobility than the analytes of interest to ensure proper stacking and separation. wikipedia.org Optimization of the TE involves selecting an ion with appropriate mobility and ensuring it does not interfere with the detection of the this compound analytes.
Recent research has focused on the development of new-generation terminating electrolytes. For instance, an aqueous solution of 4,4ʹ-bis[(1-morpholiniomethyl)spirobi(1-sila-2,5-dioxacyclopentan-3-on)at] has been presented as a novel terminating electrolyte for the analysis of this compound derivatives. researchgate.net Such developments aim to improve the resolution, sensitivity, and applicability of isotachophoresis for a wider range of this compound compounds.
Table 3: Electrolyte Systems for Isotachophoresis of Stilbenes
| Analyte(s) | Leading Electrolyte (LE) | Terminating Electrolyte (TE) | pH | Reference |
|---|---|---|---|---|
| Acebutolol | 10mM potassium acetate (B1210297) + 10mM acetic acid | 10mM β-alanine | 4.65 | rjptonline.org |
| DNA | 5mM perchloric acid | 10mM gallic acid | 6.0 | rjptonline.org |
| Iodate in table salt | Not specified | 1500 mmol/L phosphate (B84403) | 8.0 (separation buffer) | rjptonline.org |
| This compound derivatives | Not specified | 4,4ʹ-bis[(1-morpholiniomethyl)spirobi(1-sila-2,5-dioxacyclopentan-3-on)at] | Not specified | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Mass Spectrometry for Identification and Characterization
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of stilbenes. researchgate.net It is most powerful when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), which provides an additional dimension of separation and reduces matrix effects. nih.govresearchgate.net
In LC-MS, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and non-volatile stilbenes. nih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ions and their fragment ions. Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In MS/MS, a specific precursor ion (e.g., the molecular ion of a this compound) is selected and fragmented, and the resulting product ions are detected. researchgate.netresearchgate.net The fragmentation pattern is unique to the structure of the molecule and can be used to differentiate between isomers and identify unknown stilbenes. researchgate.netresearchgate.net
Table 4: Mass Spectrometry Data for Selected Stilbenes
| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| Resveratrol (B1683913) | ESI- | 227 | 185, 143 | researchgate.net |
| Dihydroresveratrol | ESI- | 229 | 144 | researchgate.net |
| Resveratrol monosulfate | ESI- | 307 | Not specified | researchgate.net |
| 3,4'-dihydroxy-trans-stilbene | ESI- | 211 | Not specified | researchgate.net |
| Lunularin | ESI- | 213 | Not specified | researchgate.net |
| Piceatannol (B1677779) | ESI- | Not specified | Not specified | acs.org |
| Astringin | ESI- | Not specified | Not specified | acs.org |
| Deoxyrhapontigenin | ESI- | Not specified | Not specified | acs.org |
This table is interactive and can be sorted by clicking on the column headers.
Spectroscopic Detection Methods
Spectroscopic methods, particularly UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are fundamental techniques for the detection and quantification of stilbenes. These methods are based on the interaction of this compound molecules with electromagnetic radiation.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. Stilbenes exhibit characteristic absorption spectra due to their conjugated π-electron systems. The trans-isomers of stilbenes typically show a strong absorption maximum (λmax) at higher wavelengths compared to their corresponding cis-isomers. researchgate.netsemanticscholar.org For example, trans-resveratrol in ethanol displays absorption maxima around 307-310 nm and 321 nm, while cis-resveratrol has its maximum at approximately 286 nm. semanticscholar.orgresearchgate.net This difference in absorption spectra allows for the differentiation and quantification of the two isomers. The specific λmax can be influenced by the solvent and the substitution pattern on the this compound core. wikipedia.org
Fluorescence spectroscopy is another powerful tool for this compound analysis, often offering higher sensitivity and selectivity than UV-Vis absorption. The trans-isomer of this compound is typically fluorescent, while the cis-isomer has a much lower quantum yield. acs.org This property is exploited in various detection methods. The fluorescence emission of stilbenes is sensitive to their microenvironment, which has led to the development of fluorescent probes for specific applications. For instance, this compound-based fluorescent probes have been designed to detect amyloid plaques associated with Alzheimer's disease; these probes exhibit enhanced fluorescence upon binding to the amyloid fibrils. nih.govrsc.org
Furthermore, the photoisomerization of stilbenes—the conversion from the fluorescent trans-isomer to the less fluorescent cis-isomer upon UV irradiation—forms the basis of novel sensing platforms. nih.govacs.org An aptasensor for thrombin detection was developed based on the change in fluorescence attenuation kinetics of a this compound-grafted aptamer upon binding to the target protein. nih.gov
| Compound | Isomer | UV-Vis λmax (nm) | Fluorescence Emission λmax (nm) | Key Characteristics | Reference |
|---|---|---|---|---|---|
| This compound | trans | ~294-295 | ~330, 345, 364 | Quantum yield of 0.044 in hexane. | mdpi.com |
| This compound | cis | ~276 | N/A | Low quantum yield, non-fluorescent. | nih.gov |
| Resveratrol | trans | ~307, 321 | ~390 | Absorption and emission are pH-dependent. | researchgate.netresearchgate.net |
| Resveratrol | cis | ~286 | N/A | Characterized by the lack of the longer wavelength absorption band seen in the trans-isomer. | researchgate.netsemanticscholar.org |
| Pterothis compound (B91288) | trans | ~308 | - | UV spectrum is similar to trans-resveratrol. | researchgate.net |
Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to investigate molecular binding events in real-time. nih.govnih.gov The principle of FP is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule in solution. researchgate.netacs.org Small, fluorescently labeled molecules, such as this compound derivatives, tumble rapidly in solution, leading to significant depolarization of the emitted light and a low FP signal. acs.orgmdpi.com However, when this fluorescent probe binds to a much larger molecule, such as a protein or an amyloid fibril, the rotational motion of the resulting complex is significantly slower. acs.orgmdpi.com This reduced tumbling rate results in less depolarization and a higher FP signal. acs.org
This change in polarization upon binding can be precisely measured and is used to determine the binding affinity (dissociation constant, Kd) between the fluorescent probe and its binding partner. mdpi.commdpi.com FP assays are particularly well-suited for high-throughput screening (HTS) to identify compounds that can inhibit or disrupt a specific molecular interaction. researchgate.netnih.gov In a competitive FP assay format, a test compound is added to a pre-formed complex of a fluorescent probe and its target. If the test compound binds to the target and displaces the fluorescent probe, the probe will tumble freely again, resulting in a decrease in the FP signal. researchgate.net
While direct examples of FP assays using stilbenes are not extensively detailed in the provided context, the principles are directly applicable. Fluorescent this compound derivatives can be synthesized and used as probes to study their interactions with various biological targets. nih.gov For example, a this compound-based probe could be used to screen for inhibitors of its binding to a specific protein. The assay would involve measuring the initial high FP signal of the this compound-protein complex and then monitoring for a decrease in polarization upon the addition of potential inhibitors. The simplicity, speed, and homogeneous nature of FP assays make them a valuable tool for studying the binding characteristics of this compound compounds. nih.gov
| Scenario | Components in Solution | Molecular Tumbling Rate | Emitted Light Polarization | Expected FP Signal (mP) |
|---|---|---|---|---|
| Unbound Probe | Fluorescent this compound Probe | Fast | Depolarized | Low (e.g., 20-50 mP) |
| Bound Probe | Fluorescent this compound Probe + Target Protein | Slow | Polarized | High (e.g., 150-300 mP) |
| Competitive Displacement | Fluorescent this compound Probe + Target Protein + Inhibitor | Fast (for displaced probe) | Depolarized (from displaced probe) | Decreased towards unbound value |
Sample Preparation and Extraction Methodologies in Environmental Analysis
The accurate analysis of stilbenes in environmental matrices such as soil, water, and plant tissues necessitates effective sample preparation to extract and concentrate the target analytes and remove interfering substances. nih.govsemanticscholar.org The complexity of these matrices often requires multi-step procedures to ensure reliable and sensitive detection. rsc.org
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of stilbenes from liquid samples. nih.govwikipedia.org This method involves passing the sample through a cartridge packed with a solid sorbent material that retains the analytes of interest. Interferences can be washed away, and the stilbenes are then eluted with a small volume of an appropriate solvent. Molecularly imprinted polymers (MIPs) have been developed as highly selective SPE sorbents for specific stilbenes like (E)-resveratrol, allowing for significant enrichment from complex matrices such as red wine. wikipedia.org
Ultrasound-Assisted Extraction (UAE) is a rapid and efficient method for extracting stilbenes from solid samples, such as grape canes, which are considered a rich source of these compounds. researchgate.net The application of ultrasound waves creates cavitation bubbles in the solvent, and their collapse near the sample surface disrupts cell walls, enhancing mass transfer and accelerating the extraction process. researchgate.netnih.gov Key parameters that are optimized for UAE include the choice of solvent, temperature, sample-to-solvent ratio, and extraction time. researchgate.net For grape canes, mixtures of ethanol/water or acetone/water have been found to be highly effective. researchgate.netnih.gov A study optimized a UAE method to extract stilbenes from grape canes in just 10 minutes at 75 °C using 60% ethanol in water. researchgate.net
Other extraction techniques applied to stilbenes include:
Liquid-Liquid Extraction (LLE): Used for sample preparation, often in combination with other cleanup steps like SPE. nih.gov
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. acs.orgnih.gov
Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. This method has shown to provide the highest amounts of total stilbenes from grape cane in some studies. nih.gov
The choice of extraction method depends on the specific stilbenes of interest, the nature of the environmental matrix, and the subsequent analytical technique. Mitigating matrix effects , where co-extracted compounds interfere with the ionization and detection of the target analytes in mass spectrometry, is a critical consideration in method development for environmental analysis. rsc.orgsemanticscholar.org
| Extraction Method | Principle | Typical Matrices | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | Water, Wine, Biological fluids | High enrichment factors, effective cleanup, potential for high selectivity (e.g., MIPs). | Can be time-consuming, requires specific cartridges. | nih.govwikipedia.org |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Plant materials (e.g., grape canes), Soil | Rapid, efficient, reduced solvent consumption compared to maceration. | Potential for degradation of thermolabile compounds if not controlled. | researchgate.netnih.gov |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and accelerate extraction. | Plant materials | Fast, reduced solvent usage, higher extraction yields in some cases. | Requires specialized equipment. | acs.org |
| Accelerated Solvent Extraction (ASE) | Uses elevated temperature and pressure to enhance extraction kinetics. | Plant materials, Solid wastes | Fast, highly efficient, automated. | High initial instrument cost. | nih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Water, Milk | Simple, widely applicable. | Can be labor-intensive, uses large volumes of organic solvents. | nih.gov |
Stability Analysis of this compound Derivatives in Various Matrices
The stability of this compound derivatives is a critical factor that influences their analysis, biological activity, and potential applications. Their chemical structure is susceptible to degradation and transformation under various environmental conditions, with light and pH being the most significant factors.
The most prominent chemical instability of stilbenes is their photoisomerization. researchgate.netnih.gov Naturally occurring stilbenes are predominantly in the trans-isomeric form, which is thermodynamically more stable. wikipedia.orgnih.gov However, upon exposure to UV or even fluorescent light, the trans-isomer can readily convert to the corresponding cis-isomer. researchgate.netnih.gov This isomerization is a significant consideration in analytical procedures, as it can alter the quantification results if samples are not properly protected from light. The rate of isomerization can be rapid, with most trans-structures disappearing within 10-30 minutes of UV light exposure in solution. nih.gov
Further degradation can occur with prolonged UV irradiation. The cis-isomer can undergo intramolecular cyclization, followed by the loss of two hydrogen atoms (oxidation), to form phenanthrene (B1679779) structures. researchgate.netrsc.orgnih.gov This process is a key pathway in the photodegradation of some stilbenes. nih.govacs.org
The stability of stilbenes is also influenced by their chemical structure and the matrix in which they are present:
Structural Effects: The presence of certain substituents can affect stability. For example, trans-isorhapontigenin and trans-isorhapontin, which have a methoxy (B1213986) group, have been shown to be more stable under fluorescent light than trans-resveratrol and trans-piceid. nih.gov Glycosylation can also enhance the stability and water solubility of stilbenes. nih.govresearchgate.net
Matrix and Physical State: Stilbenes are generally more stable in their solid, crystalline form compared to when they are in solution. researchgate.netnih.gov Solid extracts of stilbenes have shown high stability even when exposed to light and air, whereas in solution, degradation is much faster. researchgate.netnih.gov The pH of the solution is another crucial factor, as it can affect the ionization state of the hydroxyl groups and influence the rate of degradation.
Temperature: While light is the primary driver of isomerization, temperature can also play a role in the stability and isomerization dynamics of stilbenes. semanticscholar.org
To ensure accurate analysis, samples containing stilbenes should be stored protected from light, often at low temperatures (-20 °C), and analyzed promptly after preparation. nih.gov Encapsulation techniques, such as using cyclodextrins, are being explored to improve the stability and solubility of labile stilbenes like pinothis compound. mdpi.com
| This compound Derivative | Condition | Observed Effect | Matrix/Solvent | Reference |
|---|---|---|---|---|
| trans-Resveratrol | UV or Fluorescent Light | Rapid isomerization to cis-resveratrol. Further degradation to phenanthrene structures with prolonged exposure. | Methanol Solution | researchgate.netnih.gov |
| trans-Piceid | Fluorescent Light | High instability, readily isomerizes to cis-piceid. | Methanol Solution | nih.gov |
| trans-Isorhapontin & trans-Isorhapontigenin | Fluorescent Light | More stable compared to resveratrol and piceid, showing slower isomerization. | Methanol Solution | nih.gov |
| Various this compound Glucosides (e.g., trans-astringin, trans-piceid) | Storage in Darkness at -20°C | Stable for at least two weeks. | Solution | nih.gov |
| Various this compound Glucosides | Storage as Solid Extract (light protected or unprotected) | Showed 100% recovery; very stable. | Solid State | researchgate.netnih.gov |
| Pinothis compound | Aqueous Solution | Very labile, degrades rapidly. | Aqueous Solution | mdpi.com |
| Pinothis compound (Encapsulated) | Aqueous Solution | Stability significantly increased by encapsulation in cyclodextrins. | Aqueous Solution with Cyclodextrins | mdpi.com |
Compound Index
| Compound Name | Alternate Name(s) | Class |
|---|---|---|
| This compound | 1,2-Diphenylethylene | Stilbenoid |
| Resveratrol | trans-3,5,4'-trihydroxythis compound | Stilbenoid |
| Pterothis compound | trans-3,5-dimethoxy-4'-hydroxythis compound | Stilbenoid |
| Piceid | Resveratrol 3-O-β-D-glucoside | Stilbenoid Glycoside |
| Piceatannol | 3,5,3',4'-tetrahydroxy-trans-stilbene | Stilbenoid |
| Diethylstilbestrol | DES | Synthetic this compound |
| Dienestrol | DEN | Synthetic this compound |
| Hexestrol | HEX | Synthetic this compound |
| ε-viniferin | trans-ε-viniferin | Stilbenoid (Resveratrol Dimer) |
| Suffruticosol A | - | Stilbenoid |
| Suffruticosol B | - | Stilbenoid |
| Suffruticosol C | - | Stilbenoid |
| Astringin | Piceatannol 3-O-β-D-glucoside | Stilbenoid Glycoside |
| Isorhapontin | Isorhapontigenin 3-O-glucoside | Stilbenoid Glycoside |
| Isorhapontigenin | 3'-methoxy-3,4',5-trihydroxy-trans-stilbene | Stilbenoid |
| Pinothis compound | 3,4'-dihydroxy-5-methoxythis compound | Stilbenoid |
| Phenanthrene | - | Polycyclic Aromatic Hydrocarbon |
Future Directions and Emerging Research Avenues in Stilbene Science
Rational Design of Next-Generation Stilbene Systems with Tunable Properties
The inherent structural flexibility of the this compound scaffold allows for extensive chemical modifications, paving the way for the rational design of derivatives with tailored properties. Future research will focus on precisely controlling the electronic, photophysical, and biological characteristics of stilbenes through targeted structural alterations. This involves understanding how the position and nature of substituents influence properties such as solubility, stability, bioavailability, and interaction with specific biological targets. mdpi.commdpi.com
For instance, studies have shown that the placement of hydroxyl groups in this compound structures is crucial for dictating anti-inflammatory characteristics and cellular permeability. mdpi.com Similarly, methoxylated stilbenes often exhibit increased lipophilicity, which can enhance bioavailability. mdpi.com Rational design strategies, potentially guided by computational methods, will aim to optimize these features for specific applications, such as developing more potent and selective therapeutic agents or designing materials with desired optical or electronic responses. mdpi.com The development of "bridged" this compound derivatives has already shown promise in creating selective cyclooxygenase-1 inhibitors, highlighting the potential of structural modifications to achieve targeted biological activity. nih.gov
Integration of this compound Photoswitches into Advanced Functional Materials
Stilbenes, particularly stiff-stilbenes, are gaining prominence as molecular photoswitches due to their robust switching behavior, high quantum yields for photoisomerization, and significant geometric changes upon isomerization. diva-portal.orgresearchgate.net Future research will focus on integrating these photoswitches into advanced functional materials to create systems with dynamic and controllable properties. This includes the development of smart materials, responsive polymers, and optically gated devices. diva-portal.orgnsf.govrsc.org
Challenges remain in achieving efficient photoisomerization in the solid state, and integrating photoswitches into porous matrices like metal-organic frameworks (MOFs) is being explored as a strategy to address this limitation. nsf.gov The development of this compound photoswitches that respond to visible light rather than UV light is a key area of research, as visible light offers better penetration depth and is less harmful. diva-portal.orgrsc.org Recent work on para-formylated stiff-stilbenes has demonstrated the potential for achieving all-visible-light responsiveness, making them excellent candidates for future smart materials and dynamic systems. diva-portal.orgrsc.org
Advanced Computational Modeling for Predictive this compound Chemistry
Advanced computational modeling techniques, such as density functional theory (DFT) and non-equilibrium Green's function (NEGF) methods, are becoming increasingly valuable tools for understanding and predicting the behavior of this compound systems. researchgate.netacs.orgresearchgate.netacs.org Future research will leverage these computational approaches to gain deeper insights into this compound chemistry, including their electronic structure, charge transport properties, reaction mechanisms, and interactions with biological targets. researchgate.netacs.orgmdpi.comu-bordeaux.fr
Computational modeling can aid in the rational design of new this compound derivatives by predicting their properties before synthesis, potentially accelerating the discovery process. mdpi.comacs.org For example, in silico modeling has been used to predict the anti-inflammatory effects of certain this compound derivatives by assessing their inhibition of COX1 and COX2 enzymes. mdpi.com Furthermore, computational studies are crucial for understanding the complex photodynamics of stilbenes, including photoisomerization and cyclization pathways. acs.org Combining computational chemistry with machine learning is also emerging as a powerful approach for predictive insights into chemical systems, including stilbenes. acs.org
Exploration of Novel Biocatalytic Pathways for this compound Production
While stilbenes can be extracted from plants or synthesized chemically, there is growing interest in exploring novel biocatalytic pathways for their sustainable and efficient production. tandfonline.comacs.org Future research will focus on identifying and engineering enzymes and microbial systems for the biosynthesis of stilbenes and their derivatives. mdpi.comscirp.orgacs.org
This compound synthase (STS) is a key enzyme in the biosynthesis of stilbenes in plants, and research is ongoing to understand and manipulate this enzyme and other relevant enzymes in the phenylpropanoid pathway. scirp.orgoup.com Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has shown promise for producing stilbenes such as resveratrol (B1683913) and piceatannol (B1677779). mdpi.comacs.org Novel biocatalysts, such as tyrosinase-Cu₃(PO₄)₂ hybrid composites, are being investigated for regioselective hydroxylation reactions to produce valuable catecholic this compound derivatives like piceatannol. acs.org Exploring and optimizing these biocatalytic routes offers a greener and potentially more cost-effective alternative to traditional synthesis. mdpi.com
Development of High-Throughput Screening Methods for Mechanistic Studies
Understanding the detailed mechanisms underlying the biological activities of stilbenes is crucial for their therapeutic development. Future research will involve the development and application of high-throughput screening (HTS) methods to rapidly assess the effects of stilbenes and their derivatives on various biological targets and pathways. researchgate.netresearchgate.netmdpi.comvietnamjournal.ru
HTS can facilitate the identification of promising lead compounds and provide insights into their mechanisms of action, such as induction of apoptosis, modulation of enzyme activity, or interaction with specific cellular components. researchgate.netresearchgate.netnih.gov For instance, HTS kits have been used to evaluate the aromatase inhibition properties of this compound derivatives. researchgate.net Benchmarking HTS systems with known therapeutic agents can validate their effectiveness in identifying anti-infective scaffolds, as demonstrated in studies evaluating this compound derivatives against Mycobacterium marinum. researchgate.net The application of HTS in conjunction with mechanistic studies, including DNA binding assays, analysis of reactive oxygen species production, and cell cycle analysis, will be essential for advancing our understanding of how stilbenes exert their biological effects. researchgate.netnih.gov
Multidisciplinary Approaches to this compound Research at the Interface of Chemistry, Physics, and Biology
The complexity of this compound systems and their diverse applications necessitate a multidisciplinary approach involving expertise from chemistry, physics, and biology. Future research will increasingly occur at the interface of these disciplines to gain a holistic understanding of this compound properties and potential. u-bordeaux.frjscimedcentral.comsorbonne-universite.frberstructuralbioportal.org
Chemists will continue to synthesize novel this compound structures with tailored properties. Physicists will contribute by investigating the photophysical and electronic properties of stilbenes and their behavior in materials. researchgate.netu-bordeaux.fr Biologists will explore the interactions of stilbenes with biological systems and their potential therapeutic applications. mdpi.commdpi.commdpi.comwisdomlib.org The integration of these fields is crucial for areas such as the design of this compound-based photoswitches for biological applications or the use of physical techniques to study this compound interactions at the molecular level. nsf.govsorbonne-universite.frberstructuralbioportal.org Collaborative efforts, such as those involving theoretical chemistry, molecular synthesis, and spectroscopic characterizations, are already proving fruitful in designing photoresponsive systems. u-bordeaux.fr This interdisciplinary synergy will drive innovation and accelerate the translation of this compound research into real-world applications. jscimedcentral.comsorbonne-universite.frberstructuralbioportal.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
